Tributyl-silane
Description
Significance of Organosilane Chemistry in Modern Science
Organosilane chemistry holds significant importance in modern science due to its broad applicability in materials science, organic synthesis, and various industrial sectors zmsilane.comdakenchem.comresearchgate.netdakenchem.com. The presence of both organic groups and a silicon atom allows organosilanes to impart unique properties to materials and facilitate specific chemical reactions zmsilane.comdakenchem.com. They are crucial for developing high-performance materials by improving interfacial adhesion between dissimilar substances dakenchem.comzmsilane.com. This is particularly relevant in composite materials, where organosilane coupling agents enhance the mechanical properties and durability by creating stable linkages between organic polymers and inorganic fillers or reinforcements zmsilane.comrussoindustrial.ru.
Furthermore, organosilanes are increasingly recognized for their potential in green chemistry approaches, offering more environmentally friendly alternatives in certain applications compared to traditional materials zmsilane.com. Their use in areas like solvent-free synthesis and the development of renewable catalytic systems highlights their growing significance in sustainable chemical research dakenchem.com.
Historical Context of Tributyl-silane Research
Research into silanes and organosilanes has a history rooted in exploring the unique chemistry of silicon. Early work in this field laid the groundwork for understanding the reactivity of the Si-H bond and the methods for synthesizing organosilicon compounds google.com. The reaction of silanes with unsaturated aliphatic compounds, for instance, was explored to produce various silicon derivatives google.com.
Specific research involving this compound has contributed to the understanding of Si-H bond reactivity in different chemical environments. Studies have investigated its reactions, such as intramolecular C-H silylation catalyzed by metal complexes, demonstrating its role in functionalizing organic molecules acs.orgescholarship.org. Early examples, dating back to at least the mid-20th century, show the investigation of reactions involving this compound under various conditions, including elevated temperatures and superatmospheric pressure, to understand the resulting products and reaction complexities google.com. While a comprehensive historical timeline of this compound research specifically is not extensively detailed in the provided context, its study is part of the broader historical development of organosilane chemistry and the exploration of silanes as reagents and building blocks.
Scope and Research Focus within Academic Disciplines
This compound is a compound of interest across several academic disciplines, primarily within chemistry, including organic chemistry, materials science, and catalytic chemistry acs.orgchemimpex.comdakenchem.comresearchgate.net. Academic research involving this compound focuses on several key areas:
Organic Synthesis: this compound is employed as a reagent in various organic transformations. Its role as a reducing agent in specific organic reactions is noted chemimpex.com. It can also function as a protecting group for certain functionalities like alcohols and amines, facilitating complex synthetic routes chemimpex.com. Research explores its application in reactions such as hydrosilylation, which is crucial for creating silicone-based products and modifying organic molecules chemimpex.comresearchgate.net. Studies also investigate its use in C-H silylation reactions, a method for directly functionalizing C-H bonds, often catalyzed by transition metal complexes acs.orgescholarship.orgresearchgate.net.
Materials Science: In materials science, this compound is studied for its utility in surface modification and as a precursor for silicon-based materials chemimpex.com. It can enhance the adhesion properties of coatings and improve the compatibility of different materials, contributing to the development of materials with enhanced durability and performance chemimpex.com. Its use in the synthesis of silicon-containing polymers, relevant for flexible electronics and sealants, is also an area of research chemimpex.com.
Catalysis: A significant portion of research involving this compound centers around catalytic reactions. Studies explore the use of various catalysts, including transition metal complexes (e.g., platinum, iridium, rhodium, iron, zirconium, palladium), to mediate reactions involving this compound, such as hydrosilylation and C-H silylation acs.orgescholarship.orgresearchgate.net. Research delves into the mechanisms of these catalyzed reactions, investigating factors like catalyst structure, reaction conditions, and the nature of bonding interactions to optimize selectivity and efficiency acs.orgescholarship.orgresearchgate.net.
Academic research often involves detailed investigations into reaction mechanisms, kinetics, and the scope of reactions involving this compound with various substrates researchgate.netacs.orgresearchgate.net. The development of new catalytic systems for reactions utilizing this compound remains an active area of research acs.orgescholarship.orgresearchgate.net.
Here is a table summarizing some key properties of this compound based on the provided text:
| Property | Value | Source Index |
| CAS Number | 998-41-4 | chemimpex.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.comnist.gov |
| Molecular Formula | C₁₂H₂₈Si | chemimpex.comalfa-chemistry.comnist.gov |
| Molecular Weight | 200.44 g/mol (or 200.43, 200.4362) | chemimpex.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.comnist.gov |
| Appearance | Colorless clear liquid | chemimpex.com |
| Boiling Point | 225-226 °C at 755 mmHg (lit.) or 103 °C / 8 mmHg (Lit.) | chemimpex.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |
| Density | 0.779 g/mL at 25 °C (lit.) or 0.78 g/mL | chemimpex.comsigmaaldrich.comalfa-chemistry.comsigmaaldrich.com |
| Refractive Index | n20/D 1.436 (lit.) or n20D 1.44 | chemimpex.comsigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | tributylsilane (B1588627) (or tributylsilyl, tributylsilicon) | alfa-chemistry.comnist.govfishersci.canih.gov |
| PubChem CID | 269923 or 6327711 or 24856830 | chemimpex.comalfa-chemistry.comfishersci.canih.gov |
Structure
3D Structure
Properties
IUPAC Name |
tributylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28Si/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZFYQNGXRLTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SiH](CCCC)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Preparation Strategies
Established Synthetic Pathways to Tributyl-silane
Traditional routes to this compound primarily involve the formation of silicon-carbon bonds and subsequent introduction of a silicon-hydrogen bond.
Hydrosilylation-Based Syntheses
Hydrosilylation is a widely used reaction in organosilicon chemistry, involving the addition of a Si-H bond across an unsaturated bond, typically an alkene or alkyne. While the direct hydrosilylation of a silicon hydride with butenes is a potential route to butyl-substituted silanes, the synthesis of this compound specifically via the hydrosilylation of a SiH₂ or SiH₃ species with butene to sequentially add three butyl groups is not explicitly detailed as a primary established method for tributyl silane (B1218182) in the provided search results. Hydrosilylation is mentioned in the context of adding silanes to alkenes or alkynes catalyzed by various metals like platinum, rhodium, or nickel, often for the synthesis of different organosilanes or polymers mdpi.comacs.orgthieme-connect.com. Some sources discuss the hydrosilylation of alkenes with triethylsilane or triphenylsilane, or the use of tris(trimethylsilyl)silane (B43935) in hydrosilylation reactions mdpi.comacs.orgresearchgate.net. The general principle of hydrosilylation is the addition of R₃Si-H to C=C or C≡C bonds, but the specific application to form this compound from a simpler silane and butene in a controlled manner to add exactly three butyl groups is not a prominent theme in the search results for established methods.
Organometallic Approaches
Organometallic reagents, particularly Grignard reagents and organolithium compounds, are fundamental in forming silicon-carbon bonds. A significant established pathway for synthesizing alkyl silanes involves the reaction of organometallic carbon nucleophiles, such as Grignard reagents or organolithium compounds, with chloro- or alkoxy-silanes lkouniv.ac.insci-hub.se. This facile reaction, especially with Grignard reagents and chlorosilanes, is a crucial laboratory method lkouniv.ac.in.
A specific example relevant to the synthesis of butyl-substituted silanes is the preparation of alkyl silanes by the Grignard reaction employing cyclic ethers. For instance, butyl magnesium bromide can be reacted with silicon chloroform (B151607) to yield tributylsilane (B1588627) google.com. The process conditions can be varied depending on the specific alkyl silane being prepared google.com. This method highlights the utility of organomagnesium halides reacting with silicon halides to form Si-C bonds.
Direct Synthesis Variations for Alkoxysilanes Relevant to this compound Precursors
The direct synthesis, also known as the Rochow reaction, typically involves the reaction of silicon with alkyl or aryl halides in the presence of a catalyst, usually copper, to form organohalosilanes. While the direct synthesis is a major industrial method for producing precursors like methylchlorosilanes, its direct application to form tributyl-substituted silane precursors from silicon and butyl chloride is not extensively described in the provided results. However, the direct synthesis of alkoxysilanes from silicon and alcohols in the presence of copper catalysts is a known method mdpi.comgoogle.comrsc.org. This process yields alkoxysilanes such as triethoxysilane, which can serve as intermediates in the synthesis of various organosilicon compounds mdpi.com. Although this compound is not an alkoxysilane, alkoxysilanes can be transformed into other organosilanes through various reactions, potentially serving as precursors in multi-step syntheses of this compound. The direct synthesis of alkoxysilanes is considered a promising method, with research focusing on improving catalyst systems and reaction conditions mdpi.comgoogle.comrsc.org.
Development of Novel and Efficient Synthesis Protocols
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing organosilicon compounds, including one-pot procedures and approaches aligned with green chemistry principles.
One-Pot Synthetic Procedures
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. This includes using environmentally friendly solvents, developing catalytic methods to minimize waste, and designing energy-efficient processes. Research in organosilicon chemistry is increasingly incorporating green chemistry principles. Examples include the development of solvent-free organocatalytic protocols for the synthesis of silatranes acs.org, the use of water as a solvent in radical-based hydrosilylation reactions researchgate.net, and the development of chlorine-free methods for obtaining silicon precursors mdpi.com.
Although specific studies detailing the "green synthesis" of this compound were not extensively found, the broader efforts in developing sustainable methods for related organosilicon compounds are relevant. This includes exploring alternative catalysts, reaction media, and energy sources to minimize the environmental impact of silane synthesis mdpi.comrsc.orgacs.orgacs.orgrsc.org. The mechanochemical direct synthesis of alkoxysilanes, for example, represents a new one-stage method that aligns with green chemistry requirements by simplifying the traditional process and achieving high conversion with minimal waste rsc.org. These advancements in green chemistry for organosilicon compounds indicate a growing interest in developing sustainable routes that could eventually be applied to the synthesis of this compound.
Catalytic Methods in this compound Production
The synthesis of organosilanes containing a silicon-hydrogen bond (Si-H), such as this compound (Bu₃SiH), often involves catalytic methodologies. While direct synthesis from elemental silicon and butene with a catalyst is conceivable, a common approach for preparing tertiary silanes like this compound involves the reduction of the corresponding organochlorosilane, tributylchlorosilane (B1630558) (Bu₃SiCl). Catalytic methods play a significant role in achieving this transformation efficiently and selectively.
The catalytic reduction of organochlorosilanes (R₃SiCl) to hydrosilanes (R₃SiH) typically involves the use of reducing agents in the presence of a catalyst. Hydrogen is a fundamental reducing agent that can be employed in catalytic hydrogenation reactions to cleave the Si-Cl bond and form a Si-H bond. While specific detailed studies on the catalytic hydrogenation of tributylchlorosilane to tributylsilane were not extensively detailed in the search results, the principle of catalytic reduction of Si-Cl bonds is well-established in organosilicon chemistry.
Transition metal catalysts are frequently utilized for such transformations. For instance, palladium catalysts are known to facilitate the reduction of various functional groups, and their application in the catalytic reduction of chlorosilanes using hydrogen or other hydride sources is a relevant area. Research findings in related areas, such as the palladium-catalyzed dehydrogenative coupling of organosilanes including tributylsilane, highlight the interaction of palladium catalysts with Si-H bonds fudan.edu.cn. Although this specific reaction involves the formation of Si-Si bonds from Si-H bonds, it underscores the ability of palladium catalysis to activate and transform silanes.
Beyond the reduction of chlorosilanes, catalytic methods are also central to reactions where this compound itself serves as a reactant, particularly in transformations involving the activation or addition of its Si-H bond. These reactions, while not direct synthesis routes to this compound, demonstrate the types of catalysts effective in interacting with the Si-H functionality, which is the key feature introduced during its synthesis.
For example, iridium complexes have been shown to catalyze the silylation of C-H bonds using hydrosilanes, including tributylsilane nih.govescholarship.org. These reactions involve the catalytic cleavage and formation of Si-C and Si-H bonds. Detailed research in this area has explored various iridium catalysts and reaction conditions to achieve selective silylation. One study mentioned the use of a platinum complex for intramolecular C-H silylation with tributylsilane, albeit requiring high temperatures and long reaction times escholarship.org.
Furthermore, the emergence of earth-abundant metal catalysts and organocatalysts in silane chemistry presents alternative catalytic approaches. Studies have reported the use of earth-abundant alkali metal species, such as potassium and sodium bases, for the silylation of aromatic and aliphatic C-H bonds using hydrosilanes like tributylsilane caltech.edu. These methods often operate under mild conditions and highlight the potential for more sustainable catalytic processes. Organocatalysts, such as 2,2,2-trifluoroacetophenone (B138007) in combination with hydrogen peroxide, have been reported for the oxidation of organosilanes to silanols, demonstrating catalytic activation of the Si-H bond under metal-free conditions acs.org.
While specific data tables detailing the yields and conditions for the catalytic synthesis of this compound from precursors were not prominently featured in the search results, the broader context of catalytic reactions involving the formation and transformation of Si-H bonds in organosilanes provides valuable insight into the types of catalytic methodologies applicable to this compound production and utilization. The reduction of tributylchlorosilane using various catalysts and reducing agents remains a likely primary catalytic route for its synthesis.
Below is a table summarizing some types of catalysts and reactions discussed in the context of hydrosilane chemistry, relevant to the catalytic methods involving the Si-H bond found in this compound:
| Catalyst Type | Example Catalysts/Conditions | Relevant Reaction Type Involving Si-H Bond | Notes |
| Transition Metals (Iridium) | Iridium complexes (e.g., with phenanthroline ligands) nih.govescholarship.org | C-H Silylation | Activates Si-H bond for reaction with C-H bonds. |
| Transition Metals (Palladium) | Palladium catalysts (e.g., PdCl₂) fudan.edu.cn | Dehydrogenative Coupling | Formation of Si-Si bonds from Si-H bonds. |
| Transition Metals (Rhodium) | RhH(PPh₃)₄ with dppBz mdpi-res.commdpi-res.com | Reactions with Sulfur Compounds | Catalytic activation of Si-H bond. |
| Transition Metals (Platinum) | Platinum complexes escholarship.org | Intramolecular C-H Silylation | Requires high temperatures. |
| Earth-Abundant Metals (Alkali) | Potassium and Sodium bases caltech.edu | C-H Silylation | Metal-free conditions, mild temperatures. |
| Organocatalysts | 2,2,2-Trifluoroacetophenone with H₂O₂ acs.org | Oxidation of Silanes to Silanols | Metal-free oxidation of Si-H to Si-OH. |
This table illustrates the diverse catalytic landscape relevant to the chemistry of the Si-H bond found in this compound, encompassing its potential formation through catalytic reduction and its subsequent reactions catalyzed by various metal and organocatalytic systems.
Iii. Mechanistic Investigations of Tributyl Silane Chemical Transformations
Tributyl-silane as a Hydride Donor in Organic Reactions
Tributylsilane (B1588627) functions as a hydride donor, facilitating the reduction of various organic functional groups. This reactivity is often harnessed in processes initiated by radicals, where the Si-H bond undergoes homolytic cleavage or participates in hydrogen atom transfer sequences. msu.eduscripps.eduwikipedia.orgnih.gov
Free Radical-Mediated Hydrogen Atom Transfer Mechanisms
Free radical reactions involving tributylsilane typically proceed via hydrogen atom transfer (HAT). This involves the abstraction of a hydrogen atom from the Si-H bond by an organic radical, generating a silyl (B83357) radical (Bu₃Si•) and a reduced organic species. msu.eduscripps.eduwikipedia.orgnih.gov The strength of the Si-H bond in silanes, including tributylsilane, is a key factor influencing the feasibility and rate of this HAT step. organic-chemistry.org
Many reductions mediated by tributylsilane operate through radical chain mechanisms. These mechanisms typically involve initiation, propagation, and termination steps. Initiation often involves the generation of a radical species from an initiator (such as AIBN or peroxides) atamankimya.comfishersci.comwikipedia.orgindiamart.comnih.govinvivochem.cnwikiwand.com, which then abstracts a hydrogen atom from tributylsilane to form the tributylsilyl radical (Bu₃Si•). msu.edulibretexts.org
A general radical chain mechanism involving tributylsilane as a hydride source can be depicted as follows:
Initiation: Initiator → 2 R• (Radical initiator decomposition) libretexts.org R• + Bu₃SiH → RH + Bu₃Si• (Hydrogen atom abstraction from silane) msu.edulibretexts.org
Propagation: Bu₃Si• + R'-X → Bu₃SiX + R'• (Reaction of silyl radical with substrate, generating an organic radical) R'• + Bu₃SiH → R'-H + Bu₃Si• (Hydrogen atom abstraction from silane (B1218182) by organic radical, regenerating silyl radical) msu.edulibretexts.org
Termination: Combination of any two radical species (e.g., R'• + R'• → R'-R', R'• + Bu₃Si• → R'-SiBu₃, Bu₃Si• + Bu₃Si• → Bu₃Si-SiBu₃)
The propagation steps are crucial for sustaining the chain reaction, with the regeneration of the tributylsilyl radical being a key feature.
Tributylsilane is frequently utilized as a less toxic and more easily separable alternative to organotin hydrides, particularly tributylstannane (Bu₃SnH), in radical-mediated reductions. msu.eduorganic-chemistry.orglibretexts.orgorganic-chemistry.org Organotin hydrides have a weaker M-H bond (where M is the metal) compared to silanes, making them excellent hydrogen atom donors. organic-chemistry.orgorganic-chemistry.org However, their inherent toxicity and the difficulty in removing often nonpolar tin byproducts from reaction mixtures have driven the search for alternatives. msu.eduorganic-chemistry.orgorganic-chemistry.org
While the Si-H bond in tributylsilane is generally stronger than the Sn-H bond in tributylstannane organic-chemistry.org, strategic reaction design, often involving suitable initiators and sometimes catalysts, allows tributylsilane to effectively participate in similar radical transformations. msu.eduorganic-chemistry.orgpsu.edursc.org This substitution is particularly valuable in the context of developing more environmentally friendly synthetic routes. organic-chemistry.org
Radical Chain Mechanisms
Reductions of Organic Functionalities via Hydride Transfer
Tributylsilane's hydride donor capability enables the reduction of a variety of organic functional groups, primarily through radical pathways. atamankimya.com
While the direct ionic reduction of simple carbonyl compounds by silanes typically requires activation (e.g., with Lewis acids), tributylsilane can be involved in the reduction of carbonyl functionalities, often as part of more complex reaction sequences or under specific conditions that favor radical intermediates. msu.edunih.gov For instance, in certain radical processes, a radical center elsewhere in the molecule might interact with a carbonyl group, leading to its reduction upon subsequent hydrogen atom transfer from tributylsilane. msu.edu
Tributylsilane is effective in deoxygenation reactions, particularly those proceeding via radical mechanisms. atamankimya.comwikipedia.org A prominent example is its use in variations of the Barton-McCombie deoxygenation, where a hydroxyl group is converted into a radical-susceptible functional group (like a thioxoester or xanthate), which is then reduced by a radical chain mechanism involving a hydride donor. msu.edulibretexts.orgrsc.orgnrochemistry.com Tributylsilane can serve as the hydride source in such transformations, abstracting a hydrogen atom to yield the deoxygenated product. msu.edursc.org
An example of the Barton-McCombie deoxygenation using a silane involves the conversion of an alcohol to a xanthate, followed by radical-mediated reduction. libretexts.orgnrochemistry.com While tributylstannane is traditionally used, silanes like tris(trimethylsilyl)silane (B43935) and, in principle, tributylsilane, can effect this transformation via a radical chain process initiated by agents like AIBN. organic-chemistry.orglibretexts.orgrsc.orgnrochemistry.com
The general steps involve:
Conversion of the alcohol to a xanthate or similar derivative. libretexts.orgnrochemistry.com
Initiation of radicals (e.g., from AIBN). libretexts.orgnrochemistry.com
Reaction of a radical with the xanthate to generate an alkyl radical, often with expulsion of a sulfur-containing fragment. libretexts.orgnrochemistry.com
Hydrogen atom abstraction from tributylsilane by the alkyl radical to yield the deoxygenated product and the tributylsilyl radical, propagating the chain. msu.edulibretexts.org
Carbonyl Reductions
Oxidation Reactions of this compound to Silanols
The oxidation of silanes, including this compound, to silanols (R₃SiOH) is a significant transformation. While traditional methods often involve hydrolysis of chloro- or alkoxysilanes or the use of stoichiometric oxidants, research has explored more selective and environmentally friendly approaches using catalytic systems and water or oxygen as oxidants. rsc.orgacs.org
Mechanisms of Oxygen Insertion
Oxygen insertion into the Si-H bond of silanes to form silanols can occur through various mechanisms depending on the oxidant and catalyst employed. In the context of oxidation with hydrogen peroxide catalyzed by methyltrioxorhenium (MTO), an oxene insertion mechanism has been proposed for trialkylsilanes. This mechanism involves a bimolecular reaction between the silane and a peroxo-rhenium compound, supported by negative activation entropy values. iastate.eduacs.org The kinetic isotope effect (KIE) for the reaction of (n-Bu)₃SiH with this system is reported to be 2.1, consistent with a primary isotope effect where Si-H bond cleavage is involved in the rate-determining step. acs.org
Another proposed mechanism for oxygen insertion, particularly in the context of enzymatic oxidation by cytochrome P450 monooxygenases, involves hydrogen atom abstraction followed by radical rebound. nih.gov This is analogous to the mechanism observed in the enzyme's native C-H hydroxylation activity. Computational studies support this pathway, showing a rate-limiting hydrogen atom abstraction step. nih.gov
In the case of oxidation initiated by active oxygen species from O₂ plasma, the mechanism can involve stepwise pathways. Ground state molecular oxygen (³O₂) is generally inactive towards surface silane groups, but excited species like singlet oxygen (¹O₂), singlet oxygen atoms (¹O), and triplet oxygen atoms (³O) are active. rsc.org Oxidation can initiate through the reaction of molecular oxygen with SiH₃ groups, followed by oxygen insertion into the Si backbone and propagation of Si-O-Si linkages. rsc.org
Catalytic Pathways in Silanol (B1196071) Formation
Various catalytic systems have been developed for the selective oxidation of silanes to silanols. Metal-nanoparticle catalysts have shown high activity for the transformation of hydrosilanes to silanols using water as the oxidant, producing hydrogen as a byproduct. acs.orgd-nb.info Plausible pathways on metal nanoparticles involve Si-H bond activation, nucleophilic attack of water or silanol at the silicon bonded to the metal, and liberation of the silanol product. acs.org
Manganese complexes, such as [MnBr(CO)₅], have been identified as active precatalysts for the selective oxidation of silanes to silanols with water under neutral conditions, avoiding the formation of siloxanes. rsc.orgd-nb.inforsc.org The proposed mechanism for this catalytic system involves the reaction of the silane with the precatalyst to form a bromosilane (B8379080) and a manganese hydride complex. rsc.orgnih.gov Hydrolysis of the Si-Br bond then yields the silanol. rsc.orgnih.gov The catalytic cycle is suggested to involve a cationic tricarbonyl Mn(I) unit. d-nb.inforsc.org
Enzymatic catalysis using engineered cytochrome P450 monooxygenases has also demonstrated selective silane oxidation with oxygen as the terminal oxidant. nih.gov These biocatalysts can selectively oxidize Si-H bonds over C-H and C=C bonds and minimize disiloxane (B77578) formation. nih.gov
Organocatalytic methods for the oxidation of organosilanes to silanols using oxygen via photoredox catalysis have also been explored. acs.org Additionally, methyltrioxorhenium (MTO) in combination with the urea (B33335)/hydrogen peroxide adduct (UHP) has been shown to catalyze the selective oxidation of silanes to silanols with high conversions and excellent selectivities, potentially occurring within the channels of the urea matrix. acs.org
Hydrolysis and Condensation Mechanisms of Organosilanes and Their Derivatives
The hydrolysis of organosilanes, where hydrolyzable groups (like alkoxy) are converted to silanols, and the subsequent condensation of these silanols to form siloxane (Si-O-Si) bonds, are fundamental reactions in organosilicon chemistry, particularly relevant to the formation of polysiloxanes and the function of silane coupling agents. nih.govspast.orgadhesivesmag.com
Kinetics and Factors Influencing Reaction Rates
The kinetics of hydrolysis and condensation of organosilanes are influenced by a multitude of factors, including the nature of the silane substituents, catalyst, pH, water-to-silane ratio, temperature, solvent, and silane concentration. nih.govspast.orgresearchgate.netelsevier.esencyclopedia.publaurentian.catandfonline.com
Hydrolysis of silanes is often reported as first or pseudo-first order with respect to the alkoxysilane concentration. nih.govresearchgate.net The order of the hydrolysis reaction with respect to water can vary, typically ranging from 0.8 to 4.4 depending on the solvent and catalyst. nih.govresearchgate.net The rate of hydrolysis is significantly affected by pH, being rapid in acidic and alkaline media and lowest at neutral pH for alkoxysilanes. adhesivesmag.comencyclopedia.pub Acid-catalyzed hydrolysis involves protonation of the leaving group followed by nucleophilic attack by water. russoindustrial.ru Base-catalyzed hydrolysis involves attack on the silicon atom by a hydroxyl ion, forming a pentacoordinate intermediate. russoindustrial.ru Steric and inductive factors of the substituents on silicon also influence hydrolysis rates. nih.govtandfonline.com Increasing the size of alkoxy groups generally decreases the hydrolysis rate. encyclopedia.pub
Condensation reactions, forming siloxane bridges, are typically more complex kinetically than hydrolysis. nih.gov The condensation of organosilanetriols has been found to be second order in silanetriol concentration. nih.govresearchgate.net Factors influencing condensation rates include pH, silane concentration, catalysts, solvent, and steric and inductive effects. elsevier.es Condensation rates are generally faster than hydrolysis when the water content is low and the pH is high. laurentian.ca Conversely, hydrolysis is faster with excess water and low pH. laurentian.ca Acid-catalyzed condensation involves protonated silanol groups, while base-catalyzed condensation involves silanolate anions attacking silicon. unm.edu Steric crowding in the transition state can retard condensation. unm.edu
The water/silane ratio is a critical factor, influencing the extent of hydrolysis and whether water or alcohol is eliminated during condensation. nih.gov Increasing water content generally enhances hydrolysis up to a certain point, beyond which it may inhibit the reaction due to solubility issues. nih.gov
Interactive Table 1: Factors Influencing Organosilane Hydrolysis and Condensation Rates
| Factor | Influence on Hydrolysis Rate | Influence on Condensation Rate | Notes |
| Catalyst | Can significantly increase rate (acid, base, metal complexes) nih.govresearchgate.nettandfonline.com | Can significantly increase rate (acid, base, metal complexes) nih.govresearchgate.nettandfonline.com | Specific catalysts (e.g., organotin compounds) can be highly effective. researchgate.net |
| pH | Rapid at low and high pH, minimum near neutral pH adhesivesmag.comencyclopedia.pub | Varies with pH, generally faster at high pH adhesivesmag.comlaurentian.caunm.edu | Acid catalysis involves protonation, base catalysis involves anionic attack. russoindustrial.ruunm.edu |
| Water/Silane Ratio | Generally increases with water up to a point nih.gov | Faster with low water content laurentian.ca | Determines extent of hydrolysis and condensation pathway (water/alcohol elimination). nih.gov |
| Substituents on Si | Influenced by steric and inductive effects; larger alkoxy groups decrease rate nih.govencyclopedia.pubtandfonline.com | Influenced by steric and inductive effects (steric more important in condensation) nih.govunm.edu | Affects acidity of silanols and transition state stability. unm.edu |
| Temperature | Rate increases with temperature researchgate.netencyclopedia.pub | Rate increases with temperature researchgate.net | Follows Arrhenius law. encyclopedia.pub |
| Solvent | Can influence reaction rates and mechanisms nih.govresearchgate.netelsevier.estandfonline.com | Can influence reaction rates and mechanisms nih.govresearchgate.netelsevier.estandfonline.com | Polarity and ability to stabilize intermediates are factors. tandfonline.com |
| Silane Concentration | Can be first or pseudo-first order nih.govresearchgate.net | Condensation rate can increase with concentration laurentian.ca | Higher concentration can favor oligomerization. laurentian.ca |
Intermediate Species Formation
During the hydrolysis and condensation of organosilanes, various intermediate species are formed. In base-catalyzed hydrolysis, a pentacoordinate silicon intermediate is proposed, resulting from the nucleophilic attack of a hydroxyl ion on the silicon atom. nih.govresearchgate.netrussoindustrial.ru This intermediate subsequently breaks down to form the silanol. researchgate.net In acid-catalyzed hydrolysis, protonation of the alkoxy group makes the silicon more electrophilic, susceptible to attack by water, potentially involving a transition state where the Si-O bond is cleaved and a new Si-O bond is formed. nih.govd-nb.info
In condensation reactions, the formation of siloxane bonds occurs through the reaction of silanol groups. This can involve the reaction between two silanol molecules (self-condensation) or a silanol group and a hydrolyzable group on another silane molecule. spast.orgelsevier.esgelest.com Intermediate species in condensation can also involve pentacoordinate silicon species in base-catalyzed reactions or protonated silanol/alkoxide species in acid-catalyzed reactions. nih.govunm.edu Oligomeric species, formed by the initial condensation of hydrolyzed silanes, are common intermediates, particularly in solutions before deposition onto a surface. laurentian.cagelest.com The nature and stability of these intermediates are highly dependent on the reaction conditions. laurentian.ca
C-H Bond Silylation Mechanisms
C-H bond silylation involves the direct formation of a Si-C bond by cleaving a C-H bond. This reaction is challenging and often requires catalysis. rsc.orgacs.org While this compound itself has been shown to undergo intramolecular C-H silylation in the presence of certain catalysts to form cyclic products, the general mechanisms for C-H bond silylation with silanes involve activation of either the Si-H bond or the C-H bond. nih.govescholarship.org
Transition metal catalysts, such as those based on iridium, rhodium, ruthenium, and platinum, are commonly used for C-H silylation. nih.govacs.orgacs.orgacs.org Proposed mechanisms for transition metal-catalyzed C-H silylation often involve oxidative addition of the C-H bond to the metal center, followed by migratory insertion or other steps leading to Si-C bond formation and reductive elimination of the silylated product. nih.govacs.org The mechanism can vary depending on the metal, ligands, and the nature of the C-H bond (aromatic vs. aliphatic). nih.govacs.orgacs.org For example, in iridium-catalyzed silylation of aromatic C-H bonds, the rate-limiting step can vary depending on the electronic properties of the arene. nih.gov
Metal-free approaches to C-H bond silylation have also been explored. Frustrated Lewis pair (FLP) systems, involving a Lewis acid and a Lewis base that cannot combine directly, can activate both the silane Si-H bond and the substrate C-H bond, leading to silylation. rsc.orgnih.gov A proposed mechanism for C-H silylation catalyzed by potassium tert-butoxide involves a pentacoordinate silicon intermediate formed from the silane, substrate, and catalyst, proceeding through ionic or neutral heterolytic routes. acs.org This mechanism involves heterolysis of the Si-H bond, deprotonation of the substrate, and addition of the resulting carbanion to a silyl species. acs.org
The silylation of unactivated alkyl C-H bonds is particularly difficult. However, intramolecular silylation of alkyl C-H bonds in silanes like this compound has been achieved, leading to the formation of cyclic silanes. nih.govescholarship.org This suggests that proximity effects can play a significant role in facilitating C-H bond activation and silylation.
Reactivity of the Si-H Bond in this compound
The Si-H bond is a key functional group in this compound, and its reactivity is central to many of its applications in organic synthesis. gelest.com The silicon atom is less electronegative than hydrogen (Pauling electronegativity of Si is 1.8, H is 2.1), leading to a polarization of the Si-H bond where the hydrogen is considered hydridic (δ⁻) and the silicon is slightly positive (δ⁺). wikipedia.orggelest.com This polarization influences its reactivity in both polar and radical reactions.
Key aspects of the Si-H bond reactivity in this compound include:
Reduction Reactions: The hydridic nature of the hydrogen allows this compound to act as a reducing agent in various transformations, particularly in the presence of Lewis acids or transition metal catalysts. gelest.comgelest.com The Si-H bond can transfer a hydride to suitable electrophiles or participate in ionic hydrogenation. wikipedia.orggelest.com
Oxidative Addition to Transition Metals: The Si-H bond can undergo oxidative addition to low-valent transition metal centers, a crucial step in many metal-catalyzed silylation and hydrosilylation reactions. encyclopedia.pubnih.govrsc.org This process generates a metal-silyl hydride species, which can then participate in further catalytic steps. nih.gov
Radical Reactions: The Si-H bond can undergo homolytic cleavage to generate silyl radicals (Bu₃Si•). gelest.com This is a fundamental step in many radical-mediated transformations involving this compound (discussed in Section 3.8). The strength of the Si-H bond can influence the ease of radical formation. While the Si-H bond in silanes is generally stronger than the Sn-H bond in tributyltin hydride, silyl radicals can be generated under appropriate conditions. gelest.comorganic-chemistry.org
Reactions with Bases and Acids: Hydrosilanes, including this compound, can react with bases and acids, typically leading to the cleavage of the Si-H bond and the evolution of hydrogen gas. wikipedia.orggelest.com Strong bases can have a strong affinity for hydrogen atoms in organosilanes. google.comgoogle.comcaltech.edu
Insertion Reactions: The Si-H bond can participate in insertion reactions with carbenes, catalyzed by transition metals like rhodium, copper, iridium, silver, ruthenium, and iron, leading to the formation of new C-Si bonds. researchgate.net
The extensive electronic and steric diversity offered by organosilanes allows for a range of selectivities in their reactivity. gelest.com The specific reactivity of the Si-H bond in this compound is influenced by the three butyl groups, which are electron-donating and provide steric bulk.
Reactions Involving Silyl Radicals from this compound
Silyl radicals (R₃Si•) are important intermediates in organic synthesis, participating in a variety of radical chain and non-chain reactions. organic-chemistry.orgmdpi.com this compound is a common precursor for generating the tributylsilyl radical (Bu₃Si•) through the homolytic cleavage of its Si-H bond. gelest.com
Methods for generating silyl radicals from hydrosilanes like this compound include:
Hydrogen Atom Abstraction: Reaction with an initiating radical (e.g., generated from peroxides or azo compounds) can abstract the hydrogen atom from the Si-H bond, producing a silyl radical. organic-chemistry.orgnih.gov
Photoredox Catalysis: Silyl radicals can be generated through visible light-induced processes, often in the presence of a photocatalyst. organic-chemistry.orgnih.govresearchgate.net This can involve hydrogen atom transfer or reductive cleavage.
Electrochemical Methods: Electroreduction of chlorosilanes has been shown to generate silyl radicals through the reductive cleavage of the Si-Cl bond, a strategy that can be extended to other silicon precursors under appropriate conditions. nih.govorganic-chemistry.org
Once generated, tributylsilyl radicals can participate in several types of reactions:
Addition to Unsaturated Systems: Silyl radicals readily add to carbon-carbon double and triple bonds, as well as other unsaturated functionalities like carbonyls or imines, forming new carbon-silyl bonds and generating new carbon-centered radicals. organic-chemistry.orgnih.govresearchgate.net This is a key step in silyl radical-mediated hydrosilylation and other addition reactions. nih.govresearchgate.net
Halogen Atom Transfer: Silyl radicals are effective in abstracting halogen atoms from organic halides (e.g., alkyl bromides or iodides), leading to the formation of a new Si-X bond and an alkyl radical. organic-chemistry.orgrsc.org This process is often used in radical chain reactions for the reduction or functionalization of organic halides.
Radical Cyclizations: Intramolecular addition of silyl radicals to unsaturated bonds can lead to the formation of cyclic organosilicon compounds.
Radical-Radical Cross-Coupling: Silyl radicals can participate in cross-coupling reactions with other organic radicals, leading to the formation of Si-C bonds. mdpi.comrsc.org
The chemistry of silyl radicals, including those derived from this compound, offers powerful strategies for C-C and C-heteroatom bond formation under mild conditions. organic-chemistry.orgmdpi.com
| Compound Name | PubChem CID |
| This compound | 269923 nih.gov |
| Tributyltin hydride | 6327711 alfa-chemistry.com |
| Triethylsilane | 12052 wikipedia.org |
Note: While PubChem CID 6327711 is listed for Tri-N-butylsilane (a synonym for Tributylsilane) in some sources alfa-chemistry.comfishersci.ca, PubChem itself lists CID 269923 specifically for this compound (Bu3SiH) nih.gov. CID 6327711 appears to correspond to the tributylsilyl radical or cation in some contexts. For clarity and consistency with the compound name used throughout the article (this compound), CID 269923 is used.## Mechanistic Investigations of this compound Chemical Transformations
This compound (Bu₃SiH) is a prominent organosilane widely employed in organic synthesis, primarily recognized for the reactivity inherent in its silicon-hydrogen (Si-H) bond. gelest.com The mechanistic underpinnings of its participation in diverse chemical transformations, particularly those proceeding via radical or catalytic pathways, have been subjects of considerable research interest. This section provides a detailed examination of proposed mechanisms for several key reactions involving this compound.
Silylative Allylation Mechanisms
Silylative allylation is a reaction that results in the concomitant addition of a silyl group and an allyl group across an unsaturated bond. While specific mechanistic studies focusing solely on this compound in silylative allylation were not extensively detailed in the provided search results, insights can be drawn from related silylation and allylation processes.
Transition metal catalysis is a common strategy for silylative transformations. For instance, copper complexes can catalyze the silylative allylation of carbonyl compounds like ketones and aldehydes using allenes and silylboranes. acs.org The generally accepted mechanism for such metal-catalyzed additions often involves the oxidative addition of the silicon-containing species to the metal center. This is followed by the insertion of the unsaturated substrate (such as an allene (B1206475) or alkene) into the metal-silicon bond, and subsequent steps that lead to the formation of the silylated and allylated product. Although this compound is a hydrosilane (containing a Si-H bond) rather than a silylborane, transition metal-catalyzed reactions involving the oxidative addition of Si-H bonds are well-established in the literature. encyclopedia.pubnih.govrsc.org
Considering the reactivity of the Si-H bond in this compound and the nature of silylative allylation, plausible mechanistic pathways involving this compound could include:
Transition Metal Catalysis: This could involve the oxidative addition of the Si-H bond of this compound to a suitable metal catalyst, followed by the insertion of the allyl substrate into the resulting metal-silyl or metal-hydride bond, and ultimately reductive elimination to form the silylated and allylated product.
Lewis Acid Catalysis: While less direct for a hydrosilane compared to an allylsilane in the classical Hosomi-Sakurai sense, Lewis acids could potentially activate either the substrate or this compound in a manner that facilitates the silylative allylation. However, the precise mechanism for such a transformation with a hydrosilane would require specific investigation to account for the simultaneous transfer of both the silyl and allyl moieties.
Further detailed mechanistic investigations specifically focused on the silylative allylation reactions utilizing this compound are needed to fully elucidate the reaction pathways.
Reactivity of the Si-H Bond in this compound
The Si-H bond is the defining functional group of this compound and is the source of its reactivity in numerous synthetic applications. gelest.com Due to the lower electronegativity of silicon (1.8 on the Pauling scale) compared to hydrogen (2.1), the Si-H bond is polarized with a partial negative charge on hydrogen (δ⁻) and a partial positive charge on silicon (δ⁺). wikipedia.orggelest.com This polarization dictates its behavior in both polar and radical reaction pathways.
Key aspects of the Si-H bond reactivity in this compound include:
Reduction Chemistry: The hydridic character of the hydrogen atom enables this compound to function as a reducing agent in various transformations, particularly when promoted by Lewis acids or transition metal catalysts. gelest.comgelest.com The Si-H bond can effectively transfer a hydride to susceptible electrophiles or participate in ionic hydrogenation processes. wikipedia.orggelest.com
Oxidative Addition to Transition Metals: The Si-H bond is capable of undergoing oxidative addition to low-valent transition metal centers. This is a fundamental step in many metal-catalyzed silylation and hydrosilylation reactions, leading to the formation of a metal-silyl hydride intermediate that can engage in subsequent catalytic cycles. encyclopedia.pubnih.govrsc.org
Radical Generation: Homolytic cleavage of the Si-H bond can occur, leading to the formation of the tributylsilyl radical (Bu₃Si•). gelest.com This is a pivotal step in many radical-mediated reactions involving this compound (as discussed in Section 3.8). The bond dissociation energy of the Si-H bond influences the ease with which silyl radicals are generated. While the Si-H bond in silanes is generally stronger than the Sn-H bond in tributyltin hydride, silyl radicals can still be generated under appropriate reaction conditions. gelest.comorganic-chemistry.org
Reactions with Acids and Bases: Hydrosilanes, including this compound, are known to react with both acids and bases, typically resulting in the cleavage of the Si-H bond and the evolution of hydrogen gas. wikipedia.orggelest.com Strong bases are particularly effective at interacting with the hydrogen atom in organosilanes. google.comgoogle.comcaltech.edu
Insertion Reactions: The Si-H bond can undergo insertion reactions with reactive species such as carbenes, often catalyzed by transition metals like rhodium, copper, iridium, silver, ruthenium, and iron, to form new carbon-silicon bonds. researchgate.net
The presence of the three bulky butyl groups on the silicon atom in this compound imparts specific steric and electronic properties that influence the reactivity and selectivity of the Si-H bond in various transformations. gelest.com
Reactions Involving Silyl Radicals from this compound
Silyl radicals, with the general formula R₃Si•, are significant intermediates in organic synthesis and are involved in a variety of radical chain and non-chain processes. organic-chemistry.orgmdpi.com this compound serves as a common and accessible source for the generation of the tributylsilyl radical (Bu₃Si•) via the homolytic cleavage of its Si-H bond. gelest.com
Several methods can be employed to generate silyl radicals from hydrosilanes such as this compound:
Hydrogen Atom Abstraction: Reaction with an initiating radical, often generated from precursors like peroxides or azo compounds upon heating or irradiation, can abstract the hydrogen atom from the Si-H bond, thereby producing a silyl radical. organic-chemistry.orgnih.gov
Photoredox Catalysis: Silyl radicals can be efficiently generated through visible light-induced processes, typically in the presence of a suitable photocatalyst. organic-chemistry.orgnih.govresearchgate.net This can involve mechanisms such as hydrogen atom transfer or reductive cleavage of the Si-H bond or other silicon-containing precursors.
Electrochemical Methods: The electroreduction of chlorosilanes has been demonstrated as a method for generating silyl radicals through the reductive cleavage of the strong Si-Cl bond. nih.govorganic-chemistry.org This electrochemical approach offers an alternative for generating silyl radicals under controlled conditions.
Once formed, tributylsilyl radicals can participate in a range of reactions:
Addition to Unsaturated Systems: Silyl radicals readily add to carbon-carbon double and triple bonds, as well as other unsaturated functional groups like carbonyls or imines. This addition forms a new carbon-silyl bond and generates a new carbon-centered radical intermediate. organic-chemistry.orgnih.govresearchgate.net This process is a key step in silyl radical-mediated hydrosilylation and other related addition reactions. nih.govresearchgate.net
Halogen Atom Transfer: Silyl radicals are effective in abstracting halogen atoms from organic halides, such as alkyl bromides or iodides. This results in the formation of a new Si-X bond and the generation of an organic radical. organic-chemistry.orgrsc.org This atom transfer process is often utilized in radical chain sequences for the reduction or functionalization of organic halides.
Radical Cyclization Reactions: Intramolecular addition of a silyl radical to a suitably positioned unsaturated bond within the same molecule can lead to the formation of cyclic organosilicon compounds.
Radical-Radical Cross-Coupling: Silyl radicals can participate in cross-coupling reactions with other organic radicals, providing a pathway for the formation of Si-C bonds. mdpi.comrsc.org
Iv. Catalysis in Tributyl Silane Reactions
Transition Metal-Catalyzed Reactions
Transition metal complexes are widely employed to catalyze reactions involving tributyl-silane, facilitating processes such as hydrosilylation and dehydrogenative silylation. nih.govacs.org The choice of transition metal and ligand system is crucial in determining the reaction pathway, efficiency, and selectivity. nih.gov
Hydrosilylation of Unsaturated Substrates
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as C=C, C≡C, C=O, or C=N), is a fundamental reaction catalyzed by various transition metals. nih.govacs.org this compound serves as the hydride and silyl (B83357) source in these additions.
Alkene and Alkyne Hydrosilylation
Transition metal-catalyzed hydrosilylation of alkenes and alkynes with silanes like this compound is a significant method for synthesizing organosilanes. nih.govacs.orgresearchgate.net This reaction typically involves the addition of the Si-H bond across the carbon-carbon double or triple bond. nih.govacs.org The process can be influenced by the catalyst, leading to different regioisomers and stereoisomers. nih.govacs.orgresearchgate.netresearchgate.net For instance, platinum complexes have been shown to catalyze the cyclization/hydrosilylation of functionalized diynes with tertiary silanes, yielding silylated products with notable stereoselectivity. acs.org Rhodium complexes can also catalyze the hydrosilylation of terminal alkynes, producing vinylsilanes with stereoselectivity dependent on reaction conditions. researchgate.net
Aldehyde and Ketone Hydrosilylation
This compound is also effective in the transition metal-catalyzed hydrosilylation of polar unsaturated bonds, such as those found in aldehydes and ketones. nih.gov This reaction results in the formation of silyl ethers, which can be subsequently hydrolyzed to yield alcohols. nih.govpsu.edu Iron and nickel complexes, among others, have been explored as catalysts for the hydrosilylation of carbonyl compounds. nih.gov For example, certain nickel catalysts have been shown to promote the hydrosilylation of aldehydes. nih.gov Nucleophilic activation of silanes can also facilitate the reduction of carbonyl groups. psu.edu
Iminosilylation
Iminosilylation involves the addition of a Si-H bond across a carbon-nitrogen double bond (C=N) in imines, yielding aminosilanes. nih.gov This reaction is a method for the reductive silylation of imines and can be catalyzed by transition metals, including iron complexes. nih.gov
Regioselectivity and Stereoselectivity in Catalytic Hydrosilylation
Regioselectivity and stereoselectivity are critical aspects of catalytic hydrosilylation reactions involving this compound. The regioselectivity dictates which carbon of the unsaturated bond the silicon atom attaches to, while stereoselectivity determines the spatial arrangement of substituents in the product. caltech.edu The choice of transition metal catalyst and ligands plays a significant role in controlling these aspects. nih.govacs.orgcaltech.edu For example, specific catalysts can favor anti-Markovnikov addition in alkene hydrosilylation researchgate.net or lead to high Z- or E-stereoselectivity in alkyne hydrosilylation. researchgate.netresearchgate.net Steric and electronic properties of both the silane (B1218182) and the substrate, as well as the catalyst system, contribute to the observed selectivity. nih.govrsc.org
Dehydrogenative Silylation Processes
Dehydrogenative silylation involves the formation of a new Si-C or Si-O bond with the concomitant release of hydrogen gas. nih.govacs.orgnih.govsnnu.edu.cnumich.edu this compound can participate in these reactions, often catalyzed by transition metals. This process can be used for the silylation of C-H bonds nih.govsnnu.edu.cnescholarship.org or O-H bonds (forming silyl ethers). umich.eduescholarship.org For instance, intramolecular dehydrogenative silylation of C-H bonds catalyzed by platinum complexes has been reported, though often requiring high temperatures. snnu.edu.cnescholarship.org Iridium complexes have also been explored for C-H bond silylation. nih.govsnnu.edu.cn Dehydrogenative silylation of alcohols using silanes like this compound is another application, sometimes employed in sequences for further transformations. umich.eduescholarship.org
Compound Names and PubChem CIDs
C-H Bond Silylation Catalysis
Transition metal-catalyzed silylation of C-H bonds represents a significant method for the direct functionalization of organic molecules using silanes like this compound. This approach allows for the formation of C-Si bonds without requiring pre-functionalization of the organic substrate. doi.orgacs.org
Iridium-Catalyzed Silylation of Unactivated C-H Bonds
Iridium complexes have proven effective catalysts for the silylation of unactivated C-H bonds, including those in alkyl and aryl systems. The development of practical iridium-catalyzed silylations of alkyl C-H bonds was influenced by earlier studies on intramolecular silylation catalyzed by platinum complexes. nih.govescholarship.orgescholarship.org For instance, the reaction of this compound with certain substrates in the presence of platinum catalysts can lead to intramolecular silylation, forming cyclic silolanes by creating an alkyl-silicon bond at a methyl C-H position. nih.govescholarship.orgescholarship.org Iridium-catalyzed silylation can also be directed by functional groups, such as hydrosilyl ethers, enabling site-selective reactions. nih.govescholarship.org Studies have explored the mechanism of iridium-catalyzed C-H silylation, suggesting involvement of Ir(I) and Ir(V) intermediates. researchgate.net
Silylation of Aryl and Alkyl C-H Bonds
Silylation of both aryl and alkyl C-H bonds can be achieved using various transition metal catalysts, including those based on platinum, palladium, and ruthenium, in addition to iridium. doi.orgacs.orgnih.govescholarship.orgescholarship.org Platinum(IV) complexes, such as TpMe₂PtMe₂H, have been shown to catalyze the intermolecular silylation of arenes with trialkylsilanes and dialkylarylsilanes, as well as intramolecular silylation of aliphatic primary C-H bonds with this compound or dibutylphenylsilane. nih.gov Palladium catalysts, often utilizing directing groups, have been employed for the silylation of primary C-H bonds. nih.govescholarship.org Ruthenium-catalyzed silylation has also been reported for primary C-H bonds in alkyl groups. nih.govescholarship.orgescholarship.org The regioselectivity of these silylation reactions can be influenced by steric factors and the electronic properties of the arene substrate. doi.orgacs.orgnih.gov
Silylborane Synthesis via Silane Borylation
Silylboranes are valuable reagents in transition metal-catalyzed reactions. berkeley.eduacs.orgmolaid.com While traditionally prepared from silyl lithium species and boron electrophiles, their synthesis can also be achieved through the borylation of silanes catalyzed by iridium complexes. berkeley.eduacs.org The reaction of trialkylhydrosilanes, including this compound, with diboron (B99234) reagents like B₂pin₂ (bis(pinacolato)diboron) in the presence of iridium catalysts, such as [Ir(OMe)cod]₂ and 4,4'-di-tert-butylbipyridine, yields trialkylsilylboronic esters (silylboranes). berkeley.eduacs.orgmolaid.com These silylboranes can subsequently serve as boron sources in iridium-catalyzed borylation of aryl C-H bonds. berkeley.eduacs.org
Crosslinking Reactions with Non-Tin Catalysts
This compound and other organosilanes are utilized in crosslinking reactions, particularly in applications like adhesives, sealants, and coatings, where they contribute to forming robust networks. adhesivesmag.compaint.org Traditionally, tin compounds have been widely used as catalysts for the hydrolysis and condensation reactions involved in silane crosslinking. adhesivesmag.compaint.orgblueskychemical.comblueskychemical.com However, concerns regarding the toxicity of tin catalysts have driven the development of non-tin alternatives. adhesivesmag.compaint.orgpsu.edu Finding effective non-tin catalysts that provide sufficient reaction acceleration across various silane crosslinking chemistries remains an area of research. adhesivesmag.compaint.org The crosslinking process typically involves the hydrolysis of alkoxysilane groups and the subsequent condensation of the resulting silanol (B1196071) groups to form siloxane linkages (-Si-O-Si-). adhesivesmag.compaint.org Acid, base, and other organometallic compounds can catalyze these reactions. adhesivesmag.compaint.orgpsu.edu The efficiency of non-tin catalysts can vary depending on the specific silane chemistry and the desired properties of the cured product. paint.org
Catalyst Design and Ligand Effects in this compound Chemistry
The design of catalysts and the nature of the ligands employed play a crucial role in the efficiency, selectivity, and scope of reactions involving this compound. Ligands can influence the electronic and steric environment around the metal center, affecting key steps in the catalytic cycle, such as oxidative addition, reductive elimination, and substrate coordination. homkat.nlnih.govnju.edu.cnuva.es Rational ligand design is essential for optimizing catalytic performance, including achieving high yields, regioselectivity, and enantioselectivity where applicable. homkat.nlnih.govescholarship.org Studies investigating catalyst design often involve evaluating the relationship between catalyst structure and reactivity, utilizing techniques such as in situ spectroscopy and kinetic analysis. homkat.nl For example, the choice of ligands in iridium complexes has been shown to impact the rate and functional group tolerance in the silylation of aryl C-H bonds. nih.govnih.gov Similarly, ligand effects are critical in controlling the divergence between different silylation pathways catalyzed by transition metals. nju.edu.cn
Organocatalytic Transformations Involving this compound
While transition metal catalysis is prevalent, organocatalytic transformations involving silanes are also being explored. Organocatalysts, which are organic molecules without metal centers, can mediate various reactions of silanes. Research has demonstrated the use of organocatalysts in transformations such as the oxidation of organosilanes to silanols and certain reductive amination processes. nottingham.ac.ukacs.org For instance, specific organocatalysts, sometimes in combination with oxidants like hydrogen peroxide, can effectively catalyze the oxidation of silanes. acs.org The use of organocatalysts can offer advantages such as milder reaction conditions and reduced environmental impact compared to some metal-catalyzed processes. acs.org
Photoredox Catalysis and Light-Mediated Reactions
Photoredox catalysis and light-mediated reactions have emerged as powerful tools in organic synthesis, enabling transformations under mild conditions. While much of the literature in this area focuses on other silanes, such as tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH), which is known as an organotin hydride alternative in radical reactions nih.govrsc.org, the principles of photoredox catalysis can be applied to the broader class of silanes, including this compound.
In photoredox catalysis, a photocatalyst absorbs light and enters an excited state, enabling it to participate in single-electron transfer events. sigmaaldrich.com This can lead to the generation of reactive intermediates, such as radicals. sigmaaldrich.com Silyl radicals, which can be generated from silanes like this compound, are key intermediates in various radical-mediated transformations. nih.govrsc.org
Tris(trimethylsilyl)silane, for instance, has been employed in visible-light-mediated Giese reactions, acting as a silyl radical precursor and a terminal reductant. nih.govrsc.org This involves the silane selectively engaging with alkyl halide substrates through halogen atom abstraction, propagating a radical chain mechanism. nih.govrsc.org While the specific application of this compound in these exact photoredox systems is not explicitly detailed in the provided search results, the underlying principles of silyl radical generation and their utility in light-mediated reactions are relevant.
Light-mediated reactions involving silanes can proceed through various mechanisms, including chain propagation and catalytic cycles. nih.gov Characterizing these mechanisms often involves techniques like luminescence quenching studies and quantum yield measurements. nih.gov The use of visible light can initiate carbon-iodide bond homolysis in alkyl iodides in the presence of a silane like tris(trimethylsilyl)silane, generating alkyl radicals without the need for an additional photocatalyst in some cases. rsc.org
The application of photoredox catalysis with silanes allows access to novel bond formations that may be challenging to achieve with traditional methods. sigmaaldrich.com The mild reaction conditions often employed in photoredox reactions are advantageous for substrates with sensitive functional groups. rsc.orgnih.gov
Acid and Base Catalysis in Hydrolysis and Condensation Reactions
The hydrolysis and condensation of silanes, including those with Si-H bonds like this compound (although the provided results primarily discuss alkoxysilanes), are fundamental reactions in silicone chemistry and material science. These reactions are significantly influenced by the presence of acid or base catalysts. dakenchem.comgelest.com
Hydrolysis involves the reaction of a silane with water, leading to the formation of silanol (Si-OH) groups and the release of hydrogen gas (in the case of Si-H silanes) or alcohol (in the case of alkoxysilanes). dakenchem.comcfmats.comnih.gov Condensation involves the formation of siloxane bridges (Si-O-Si) through the reaction of two silanol groups or a silanol group and an alkoxy group, with the elimination of water or alcohol, respectively. gelest.comnih.gov
Both hydrolysis and condensation reactions are catalyzed by acids and bases. dakenchem.comgelest.comnih.gov The rate of these reactions is dependent on the pH of the system and the nature of the substituents on the silicon atom. paint.org Generally, the hydrolysis rate is slowest at neutral pH and is accelerated by both acidic and basic conditions. cfmats.compaint.org
In acid catalysis, the mechanism for hydrolysis typically involves the protonation of the oxygen atom of the Si-X bond (where X is a hydrolyzable group), making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. nih.govpaint.orgadhesivesmag.com For condensation under acidic conditions, a silanol group can be protonated, followed by an S₂-type displacement at the silicon by another silanol group. paint.orgadhesivesmag.com Acid-catalyzed hydrolysis and condensation are often preferred for preparing linear polymers and branched polysiloxanes. instras.com
In base catalysis, the hydrolysis of silanes is proposed to occur via a nucleophilic attack of hydroxide (B78521) anion or a general base on the silicon atom, often involving a pentacoordinate intermediate. nih.govpaint.orgadhesivesmag.com Base-catalyzed condensation can occur through the nucleophilic attack of a deprotonated silanolate on a neutral silanol or alkoxysilane. paint.orgadhesivesmag.com Base catalysis can promote the formation of gels and is often associated with the production of insoluble products from tri- and tetrafunctional silanes. instras.com
Table 1: Catalysis in Silane Hydrolysis and Condensation
| Reaction | Catalysis Type | Proposed Mechanism | Notes |
| Hydrolysis | Acid | Protonation of Si-X bond oxygen, nucleophilic attack by water. nih.govpaint.orgadhesivesmag.com | Rate accelerated by acid; less affected by carbon substituents compared to base catalysis. gelest.compaint.org |
| Hydrolysis | Base | Nucleophilic attack on Si by hydroxide or base, often via pentacoordinate intermediate. nih.govpaint.orgadhesivesmag.com | Rate accelerated by base; slowest at neutral pH. cfmats.compaint.org |
| Condensation | Acid | Protonation of silanol, S₂ displacement by another silanol. paint.orgadhesivesmag.com | Favors formation of linear/branched polysiloxanes. instras.com |
| Condensation | Base | Nucleophilic attack of silanolate on silanol or alkoxysilane. paint.orgadhesivesmag.com | Can lead to gels and insoluble products. instras.com |
The reactivity of silanes in hydrolysis and condensation is also influenced by factors such as the amount of water available, temperature, solvent, and the concentration of the silane. dakenchem.comnih.govgelest.com
V. Applications in Advanced Materials and Polymer Science
Tributyl-silane as a Silane (B1218182) Coupling Agent
Silane coupling agents are silicon-based chemicals characterized by having at least two different reactive groups within their molecular structure: one capable of forming chemical bonds with inorganic materials and another capable of forming chemical bonds with organic materials. shinetsusilicone-global.comdow.com This dual reactivity allows them to act as intermediaries, bridging the interface between dissimilar organic and inorganic substances that would otherwise have poor compatibility. shinetsusilicone-global.comdow.comdakenchem.comhengdasilane.comdakenam.com this compound, functioning as a silane coupling agent, can enhance the interaction and bonding between these different material types. chemimpex.com
Surface Modification and Functionalization of Materials
This compound is also employed for the surface modification and functionalization of various materials. chemimpex.comdakenam.comczu.czcymitquimica.comencyclopedia.pubnih.gov Silane molecules can interact with material surfaces to alter their properties, tailoring them for specific applications. chemimpex.comdakenchem.com This modification can lead to improved adhesion properties, better dispersion of fillers within a matrix, and enhanced resistance to environmental factors like moisture and temperature. chemimpex.comsinosil.comdakenchem.com By applying a thin layer of silane, the surface characteristics of inorganic materials can be significantly changed, for instance, by imparting hydrophobic or hydrophilic properties depending on the silane used. dow.comdakenchem.comresearchgate.netgoogle.com This is particularly relevant for treating the surface of inorganic fillers like glass fibers or talc (B1216) to improve their compatibility and interaction with organic polymers. sunfar-silicone.comresearchgate.netvtalc.com
Role in Polymer Composites and Reinforcement
In polymer composites, silane coupling agents like this compound play a vital role in improving the dispersion of fillers and enhancing the mechanical strength, water resistance, and heat resistance of the composite materials. shinetsusilicone-global.comdow.comdakenam.comcymitquimica.comencyclopedia.pubnih.govutwente.nl They facilitate better compatibility and chemical bonding between the polymer matrix and reinforcing fillers, such as natural fibers or inorganic particles. shinetsusilicone-global.comutwente.nlmdpi.comsemanticscholar.orgsciencepublishinggroup.commdpi.com This leads to improved interfacial adhesion, which is critical for effective stress transfer between the matrix and the reinforcement, resulting in enhanced mechanical properties like tensile strength, flexural strength, and impact resistance. shinetsusilicone-global.comdakenchem.comdakenam.comresearchgate.netutwente.nlmdpi.commdpi.com
Integration into Bioplastic Composites (e.g., PLA)
This compound and other silane treatments are also integrated into bioplastic composites, such as those based on Polylactic Acid (PLA). dow.comencyclopedia.pubnih.govmdpi.com PLA is a biodegradable polymer derived from renewable resources, and its composites often incorporate natural fibers or inorganic fillers for reinforcement. czu.czencyclopedia.pubmdpi.comsemanticscholar.org Silane treatment of these fillers, prior to or during their incorporation into the PLA matrix, improves the interfacial adhesion between the hydrophilic natural fibers or inorganic particles and the hydrophobic PLA matrix. encyclopedia.pubdakenchem.commdpi.comsemanticscholar.orgnih.gov This enhanced compatibility and bonding lead to improvements in the mechanical properties, thermal stability, and moisture resistance of the bioplastic composites. encyclopedia.pubmdpi.comsemanticscholar.orgmdpi.com Research findings indicate that silane treatment can significantly increase tensile strength, Young's modulus, and flexural strength in PLA composites reinforced with natural fibers like flax or jute. encyclopedia.pubmdpi.com
Table 1: Effect of Fiber Treatment on Mechanical Properties of PLA/Flax Composites encyclopedia.pubmdpi.com
| Treatment Type | Tensile Strength Improvement (%) | Young's Modulus Improvement (%) | Flexural Strength Improvement (%) |
| Silane (ST) | 80 | 300 | 27 |
| Maleic Anhydride (MA) | - | - | - |
| Tributyl Citrate (TBC) | - | - | - |
| Untreated | 0 | 0 | 0 |
Note: Data for MA and TBC are not explicitly provided as percentage improvements relative to neat PLA in the snippets, only that addition of fibers increased properties.
Table 2: Mechanical Properties of PLA/Jute Composites with Different Treatments encyclopedia.pub
| Composite Type | Tensile Strength (MPa) | Impact Strength (kJ/m²) |
| Neat PLA | - | - |
| PLA/JFU (Untreated) | - | 34% improvement vs neat PLA |
| PLA/JFNA (NaOH) | 10% improvement vs neat PLA | 49% improvement vs neat PLA |
| PLA/JFNASI (NaOH + Silane) | 32% improvement vs neat PLA | 56% improvement vs neat PLA |
Note: Specific numerical values for tensile strength of neat PLA and treated composites are not consistently provided across snippets, but relative improvements are mentioned.
Precursor in Silicon-Based Polymer Synthesis
Beyond its role as a coupling agent, this compound serves as a precursor in the synthesis of various silicon-based polymers, including polysiloxanes. chemimpex.comdakenchem.comdakenam.comczu.czmdpi.com These polymers are a class of hybrid inorganic-organic materials known for their unique properties, such as low surface energy, thermal stability, and flexibility, making them valuable in applications ranging from flexible electronics to sealants. chemimpex.commdpi.com A key reaction in which this compound participates is hydrosilylation, where a Si-H bond (present in silanes like this compound) adds across a carbon-carbon double or triple bond. dakenchem.commdpi.comwikipedia.orgresearchgate.netrsc.orgepo.orgacs.orgacs.org This reaction is fundamental in constructing the silicon-carbon backbone of many organosilicon polymers and functionalizing polymers with silane groups. mdpi.comresearchgate.net The synthesis of silicon-based polymers often involves complex reaction pathways, and silanes, including this compound, are essential building blocks in creating polymers with tailored properties for advanced material applications. chemimpex.comdakenchem.commdpi.commdpi.comnih.govresearchgate.net
Crosslinking Mechanisms in Polymer Systems
Crosslinking is a process that forms a three-dimensional network in polymers, significantly enhancing their mechanical and thermal properties mdpi.comspecialchem.com. Silanes are widely used as crosslinking agents in various polymer systems sinosil.comevonik.comspecialchem.comnih.govwikipedia.orgonlytrainings.comkccsilicone.comkpi.uabangbonsomer.com. The most common silane crosslinking mechanism involves the hydrolysis of hydrolyzable groups (e.g., alkoxy groups) on the silane to form reactive silanol (B1196071) groups (Si-OH), which then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds between polymer chains sinosil.comevonik.comkccsilicone.com. This moisture-catalyzed process is often accelerated by catalysts, such as organotin compounds sinosil.comkpi.ua.
This compound, possessing a Si-H bond rather than hydrolyzable alkoxy groups, would participate in different crosslinking mechanisms. One prominent mechanism involving Si-H silanes is hydrosilylation, where the Si-H bond reacts with unsaturated groups (like vinyl groups) present on polymer chains or in the polymer formulation, typically catalyzed by transition metals like platinum specialchem.comresearchgate.net. This reaction forms a stable carbon-silicon bond, creating a crosslink point. Although specific details on this compound as a crosslinking agent in common polymer systems like polyethylene (B3416737) are less prevalent in the provided snippets compared to silanes like vinyltrimethoxysilane (B1682223) , tributylsilane (B1588627) has been mentioned as a cross-linking agent in the context of pre-ceramic polymers uni-stuttgart.de, indicating its potential role in forming network structures through reactions involving its Si-H bond.
Polymerization Kinetics and Product Properties
The kinetics of polymerization reactions involving silanes significantly influence the molecular architecture and, consequently, the final properties of the resulting polymers mdpi.comnsf.gov. Factors such as the type and concentration of catalyst, temperature, reactant ratios, and the chemical structure of the silane play crucial roles in determining reaction rates and the extent of polymerization and crosslinking mdpi.com.
In silane crosslinking, the rate of hydrolysis and condensation reactions affects the curing time of materials like sealants and adhesives wikipedia.orgdakenchem.com. The nature of the organic groups attached to the silicon atom can influence the reactivity of the silane mdpi.com. While the provided information primarily discusses the kinetics related to alkoxy- or organofunctional silanes mdpi.com, the steric bulk of the three butyl groups in this compound would likely impact the rate of reactions involving the Si-H bond due to steric hindrance around the silicon center.
The degree of crosslinking in a polymer system directly impacts its mechanical properties, including tensile strength, elasticity, hardness, and thermal stability specialchem.com. Higher crosslink density generally leads to increased rigidity and strength. For silyl-modified polymers, the molecular weight of the polymer backbone and the concentration of silyl (B83357) groups can be varied to tailor properties like cure time, strength, density, and hardness aip.orgwikipedia.org. Research findings often detail the correlation between the extent of silane incorporation and crosslinking with the observed changes in polymer performance. For example, silane crosslinked polyolefins linked through Si-O-Si moieties exhibit superior impact resistance and tensile strength compared to those cured by peroxide or irradiation specialchem.com.
Role in Coatings, Adhesives, and Sealants
Silanes and silyl-modified polymers are widely utilized in the formulation of coatings, adhesives, and sealants due to their ability to enhance adhesion, improve mechanical properties, and provide increased durability and resistance to environmental factors evonik.comspecialchem.comnih.govmdpi.comevonik.comaip.orgdakenchem.combiesterfeld.comonlytrainings.combostik.comkccsilicone.combangbonsomer.comlehvoss.nlspecialchem.com. They function as adhesion promoters, crosslinking agents, and coupling agents between organic polymers and inorganic substrates or fillers specialchem.comnih.govkccsilicone.comlehvoss.nl.
Silyl-modified polymers (SMPs), in particular, are key components in modern solvent-free and isocyanate-free sealant and adhesive products, offering a balance of desirable properties such as high opacity, good paint adhesion, broad substrate adhesion, elasticity, and resistance to temperature and UV radiation wikipedia.orgdakenchem.combostik.com.
While many silanes used in these applications are functionalized with groups like amino, epoxy, or vinyl to react with specific polymer types or surfaces nih.govbangbonsomer.comlehvoss.nl, the Si-H functionality of silanes like this compound can also be relevant. Hydrosilylation reactions, catalyzed by transition metals, can be employed to graft silane moieties onto polymers used in coatings, adhesives, or sealants, thereby introducing crosslinking sites or modifying the polymer's interaction with fillers or substrates. The hydrophobic nature conferred by the butyl groups in this compound could also be advantageous in certain coating or sealant applications requiring water repellency mdpi.comhydrophobe.org.
Protecting Group Chemistry in Organic Synthesis
Protecting groups are transient substituents introduced into a molecule to block a specific functional group from reacting while transformations are carried out elsewhere in the molecule libretexts.org. Organosilanes have become important reagents in protecting group chemistry, particularly for the protection of alcohols, amines, thiols, and carboxylic acids libretexts.orggelest.comgelest.comharvard.edubeilstein-journals.org.
The protection of hydroxyl groups as silyl ethers is a common strategy in organic synthesis harvard.edubeilstein-journals.orgorganic-chemistry.org. Various silyl groups are employed, including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS) libretexts.orgharvard.edubeilstein-journals.orgorganic-chemistry.org. These silyl ethers are typically formed by the reaction of an alcohol with a silyl halide or triflate in the presence of a base, and they can be selectively cleaved under specific conditions, often using fluoride (B91410) sources or acid libretexts.orgharvard.eduorganic-chemistry.org. The choice of silyl group affects the stability of the protecting group towards various reaction conditions, with bulkier silyl groups generally providing more stability harvard.edubeilstein-journals.org.
While this compound itself (Bu3SiH) is less commonly cited as a direct silylating agent for forming silyl ethers or other protected species compared to silyl halides or triflates, its derivatives or related tributylsilyl compounds could potentially be employed in protection strategies. The tributylsilyl group, if introduced as a protecting group, would be expected to be quite bulky, potentially offering high stability under certain reaction conditions due to steric hindrance. The Si-H bond in this compound can also be involved in reduction reactions in organic synthesis sigmaaldrich.com, which, while not a protecting group application itself, highlights its reactivity in this field. The use of silanes as protecting groups is a well-established area, and ongoing research explores new silyl-based protecting groups with tailored properties acs.org.
Vi. Theoretical and Computational Chemistry Studies of Tributyl Silane
Quantum Mechanical Calculations on Tributyl-silane Reactivity
Quantum mechanical calculations are fundamental in studying the electronic structure and reactivity of molecules. For this compound, these calculations can shed light on its behavior in various chemical transformations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method due to its balance of computational cost and accuracy for many chemical systems. DFT has been applied to study the reactivity of silanes, including aspects relevant to this compound. For instance, DFT calculations have been used to investigate the mechanism and selectivity of silylation reactions involving silanes. escholarship.orgnih.gov Studies have employed DFT to understand the cleavage of C-H bonds by catalysts in silylation processes, providing evidence for the reversibility of this step prior to C-Si bond formation. nih.gov DFT has also been utilized to examine the origin of selectivity in such reactions. escholarship.org Furthermore, DFT calculations have been applied to study gas-phase reactions of silane (B1218182) ions, indicating that the silicon atom acts as the active center. researchgate.net
Transition State Characterization
Characterizing transition states is crucial for understanding reaction mechanisms and predicting reaction rates. Computational methods, including DFT, are instrumental in locating and analyzing these high-energy points along a reaction pathway. Studies involving silanes have utilized computational chemistry to determine the geometry and electronic structure of transition states. doi.org For example, computational studies have formulated models for transition states in reactions involving silanes, such as the oxidation of trialkylsilanes, where bond making and breaking processes occur concertedly in the transition state. acs.org The energy barriers associated with transition states can be calculated, providing insights into the kinetics of reactions. doi.orguni-heidelberg.de
Analysis of Bond Dissociation Energies
Bond Dissociation Energies (BDEs) are important thermodynamic parameters that indicate the strength of a chemical bond and influence reactivity, particularly in radical reactions. Computational methods are frequently used to calculate BDEs. nih.govnottingham.ac.ukucsb.edu While specific experimental BDE values for this compound bonds may be limited, computational studies on related silanes provide valuable context. For instance, computational methods have been used to study bond dissociation enthalpies in various silanes, comparing them to alkanes and germanes. researchgate.net These studies help in understanding the relative strengths of Si-H, Si-C, and Si-Si bonds. The Si-H bond strength in silanes is a key factor in many reactions, and computational chemistry allows for its theoretical determination. researchgate.netsci-hub.ru
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. While less directly focused on electronic structure compared to quantum mechanics, MD simulations are valuable for exploring dynamic processes, conformational changes, and interactions in larger systems or condensed phases. mdpi-res.commdpi.commdpi.comnih.gov Although specific MD studies solely focused on bulk this compound were not extensively found in the search results, MD simulations have been applied to study the behavior of other silanes in various environments, such as the wetting behavior of silane-modified surfaces or the intercalation of silanes in material structures. mdpi.commdpi.com These studies demonstrate the applicability of MD to understand the dynamic interactions and structural properties of silane compounds.
Computational Studies of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating reaction mechanisms by exploring potential energy surfaces, identifying intermediates, and characterizing transition states. nottingham.ac.ukcam.ac.uk Studies involving silanes have frequently employed computational methods to propose and validate reaction pathways. cam.ac.ukresearchgate.net For example, computational studies have investigated the mechanisms of reactions involving silyl (B83357) radicals and their reactivity towards other molecules. doi.orgnih.gov DFT calculations have been used to provide strong evidence for specific mechanistic steps, such as C-H bond cleavage and the subsequent formation of C-Si bonds in silylation reactions. nih.gov Computational studies can help to understand the factors that control the selectivity and efficiency of reactions involving this compound. escholarship.orgnih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and the identification of compounds and intermediates. While detailed predictions specifically for this compound's full spectrum were not prominently found, computational chemistry is generally used to predict properties relevant to techniques like NMR, IR, and UV-Vis spectroscopy. nottingham.ac.uk For instance, computational studies on silanes have involved the characterization of intermediates using spectroscopic techniques supported by computational predictions. nottingham.ac.uk Theoretical calculations can provide insights into vibrational frequencies (relevant to IR) or electronic transitions (relevant to UV-Vis) for silane compounds and related species formed during reactions. colby.edu
Theoretical Basis for Environmental Fate Prediction
Theoretical and computational chemistry methods play a crucial role in predicting the environmental fate of chemical compounds, including organosilanes like this compound. These in silico approaches offer a valuable alternative or supplement to experimental methods, which can be time-consuming and costly nih.gov. The theoretical basis for predicting environmental fate lies in understanding the molecular properties and reactivity of a compound, which govern its behavior in various environmental compartments such as air, water, soil, and biota.
Computational methods can be used to estimate parameters critical for environmental fate assessment, including physical-chemical properties, transformation pathways (e.g., hydrolysis, photolysis, biodegradation), and transport processes (e.g., volatilization, adsorption to soil or sediment). For instance, quantum mechanics (QM) and density functional theory (DFT) methods can predict the energy of a chemical system and identify preferred reaction pathways, which is relevant for understanding degradation processes mdpi.comresearchgate.net. Molecular dynamics (MD) and Monte Carlo (MC) simulations can provide insights into the behavior of molecules in different phases and their interactions with environmental matrices mdpi.com.
For organosilanes, computational chemistry has been applied to study reaction kinetics, such as polymerization, which can influence their form and behavior in the environment mdpi.com. While specific detailed computational studies on the environmental fate prediction of this compound were not extensively found in the provided search results, the general principles and methods described are applicable. Predicting the biodegradability of compounds is a key aspect of environmental fate assessment, and machine learning systems trained on existing experimental data are being developed to forecast this feature based on chemical structure nih.govnih.gov. These systems merge computational methods to predict biodegradability with those assessing toxicity, offering a comprehensive view of a chemical's potential environmental impact nih.govnih.gov.
Vii. Analytical and Spectroscopic Characterization Techniques for Tributyl Silane
Advanced Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopic methods provide detailed information about the molecular structure and bonding in tributyl-silane. These techniques are essential for verifying the compound's identity and observing transformations during chemical processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organosilicon compounds like this compound, providing insights into the arrangement of hydrogen, carbon, and silicon atoms. 1H NMR spectra of this compound typically show signals corresponding to the protons of the butyl groups and the silicon-bonded hydrogen (Si-H). chemicalbook.com Data for 1H NMR and 13C NMR spectra of this compound are available, often recorded in solvents like CDCl₃. chemicalbook.comguidechem.com 29Si NMR spectroscopy is particularly useful for directly probing the silicon environment in the molecule. nih.gov Analysis of chemical shifts and coupling constants in 1H, 13C, and 29Si NMR spectra allows for definitive confirmation of the this compound structure. nih.gov NMR spectroscopy is also employed to monitor the progress of reactions involving silanes, such as hydrosilylation or oxidation, by observing the disappearance of reactant peaks and the appearance of product peaks. rsc.orgamazonaws.com
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound, particularly the characteristic Si-H stretching vibration. IR spectra of this compound can be obtained using various techniques, including neat (liquid film), solution (e.g., in CCl₄ or CS₂), or vapor phase. nih.govnist.gov The presence of a distinct absorption band in the IR spectrum corresponding to the Si-H stretch (typically around 2100-2200 cm⁻¹) is a key indicator for the presence of a hydrosilane like this compound. nist.gov Other bands in the spectrum correspond to vibrations within the butyl chains and Si-C bonds. nist.gov IR spectroscopy can also be used to monitor reactions where the Si-H bond is involved, observing changes in the intensity of the Si-H stretching band. researchgate.netresearchgate.net
Mass Spectrometry (MS) and Tandem MS (GC-MS/MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of fragmentation patterns. Electron ionization (EI) mass spectrometry is a common technique for volatile organosilicon compounds. nist.govmassbank.eu The mass spectrum of this compound (C₁₂H₂₈Si, molecular weight 200.44 g/mol ) would show a molecular ion peak at m/z 200 (or slightly higher due to isotopes) and characteristic fragment ions resulting from the cleavage of Si-C and C-C bonds. nih.gov GC-MS, which couples gas chromatography with mass spectrometry, is widely used for the separation and identification of this compound in mixtures. amazonaws.comlcms.czdss.go.thrsc.org Tandem MS (MS/MS) can provide more detailed structural information by fragmenting selected ions from the initial mass spectrum. GC-MS/MS is a powerful technique for the comprehensive analysis of complex samples containing silanes. lcms.cz However, it is important to note that gas-phase reactions within certain MS detectors, such as Orbitrap systems, can lead to unexpected ions and complicate the interpretation of spectra for organosilicon compounds. researchgate.netwiley.com
Time-Resolved Spectroscopic Approaches (TRIR, TRXAS)
Time-resolved spectroscopic techniques, such as Time-Resolved Infrared (TRIR) and Time-Resolved X-ray Absorption Spectroscopy (TRXAS), are employed to study the transient species and reaction intermediates formed during chemical processes involving silanes. While the provided search results specifically mention the application of TRIR and TRXAS to other silanes like triethylsilane in reactions with metal carbonyls, these techniques are applicable in principle to study the ultrafast dynamics and structural changes of this compound in reactions. nottingham.ac.uknottingham.ac.ukslri.or.th TRIR can monitor changes in vibrational modes, including the Si-H stretch, on very short timescales, providing kinetic information about intermediate species. ncsu.edu TRXAS can probe the electronic structure and local coordination environment around the silicon atom or other heavy atoms involved in the reaction. slri.or.th
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is generally less informative for simple alkylsilanes like this compound, as they typically lack strong chromophores that absorb in the UV-Vis region. However, UV-Vis spectroscopy can be useful for monitoring reactions where this compound is involved with species that do have UV-Vis activity, such as transition metal complexes or organic molecules with conjugated systems. rsc.org Changes in the UV-Vis spectrum can indicate the consumption of a reactant or the formation of a product that absorbs in this region. rsc.org
Chromatographic Techniques for Separation and Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures or other matrices and for quantifying its amount.
Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. amazonaws.comdss.go.thwiley.com GC separates compounds based on their boiling points and interactions with the stationary phase in the GC column. savemyexams.com Different stationary phases and temperature programs can be used to optimize the separation of this compound from other components. wiley.com GC is often coupled with detectors such as Flame Ionization Detection (FID) for quantification or Mass Spectrometry (MS) for identification. amazonaws.comdss.go.th this compound has also been used as a derivatizing agent in gas chromatography to improve the detection and analysis of certain organic compounds. chemimpex.com
High-Performance Liquid Chromatography (HPLC) is typically used for less volatile or more polar compounds than GC. savemyexams.com While this compound itself is highly volatile and well-suited for GC, HPLC might be employed in the analysis of reaction mixtures where this compound is present alongside less volatile reactants or products. lcms.czcerealsgrains.org HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. savemyexams.com Various stationary phases (e.g., octadecyl silane (B1218182) bonded phases) and mobile phases are used in HPLC. cerealsgrains.org
Gas Chromatography (GC)
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including many silanes. The principle involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For silanes, GC is often employed to determine purity and identify individual components in a mixture. This compound (C₁₂H₂₈Si) has a relatively low boiling point (225-226 °C at 755 mmHg) sigmaaldrich.comnist.gov, making it amenable to GC analysis.
GC analysis of silanes typically utilizes capillary columns, often with a non-polar stationary phase. researchgate.netgcms.cz Flame ionization detection (FID) is a common detection method due to its response to organic compounds. researchgate.netgcms.cz Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capability of GC with the identification power of mass spectrometry. nih.govresearchgate.netwhiterose.ac.ukacs.orgrsc.orgresearchgate.netresearchgate.netd-nb.inforesearchgate.net GC-MS can be used to confirm the identity of silanes and detect impurities by analyzing their fragmentation patterns. researchgate.netrsc.org
Studies on other organosilanes demonstrate the applicability of GC-MS for their analysis. For instance, GC-MS with electron ionization (EI) has been used for detecting fluorinated silanes. diva-portal.org The identity of GC peaks can be confirmed using mass spectrometry. researchgate.net Analytical methods for various silanes, including methyltrimethoxysilane (B3422404) and phenyltrimethoxysilane, have been developed using GC-MS/MS. diva-portal.org
Purity analysis of this compound is often reported using GC. tcichemicals.comcymitquimica.com Commercial samples of this compound are frequently specified with a purity determined by GC, often exceeding 98.0%. tcichemicals.comcymitquimica.com
While direct detailed GC parameters specifically for this compound separation were not extensively found, general conditions for silane analysis by GC have been reported. An application note describes the GC analysis of seven silanes using an Agilent FactorFour VF-200ms column (0.25 mm x 30 m, df = 0.25 µm) with helium as the carrier gas and FID detection. gcms.cz The temperature program involved an initial temperature of 45 °C, ramping up to 325 °C. gcms.cz
Liquid Chromatography (LC)
Liquid Chromatography (LC) is another separation technique that can be applied to the analysis of silanes, particularly those that may be less volatile or more prone to degradation at the higher temperatures used in GC. While GC is often preferred for more volatile silanes, LC can be suitable for siloxanes, which are formed from the hydrolysis and condensation of silanes. diva-portal.org
Reversed-phase HPLC is a common mode for separating organosilanes. sielc.comnih.gov This technique typically employs a stationary phase with hydrophobic properties, such as a C18 bonded silica (B1680970), and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. diva-portal.orgsielc.com Modifiers such as ammonium (B1175870) acetate, 1-methyl-piperidine, or formic acid may be added to the mobile phase to improve peak shape and detection sensitivity, particularly for ionizable silanes. diva-portal.org
One study mentions the separation of trimethyl(phenylthio)silane using a reversed-phase HPLC method with a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. sielc.com
However, some silanes can be reactive with the mobile phases used in LC, which might limit its applicability for certain highly reactive compounds. diva-portal.org For instance, a study on fluorinated silanes concluded that LC would not work well for the target compounds due to their reactivity with the mobile phase, although LC was considered a good choice for their hydrolysis and condensation products (siloxanes). diva-portal.org
Despite the potential reactivity issues for some silanes, LC, particularly when coupled with mass spectrometry (LC-MS or LC-MS/MS), can be a valuable tool for the analysis of silanes and related organosilicon compounds, especially in complex matrices or when dealing with less volatile species. researchgate.netdiva-portal.org
Quantitative Analytical Method Development
Quantitative analytical method development for organosilanes aims to accurately determine the concentration or amount of the silane in a sample. This is critical for quality control, reaction monitoring, and various applications. Several approaches can be employed for quantitative analysis, often involving chromatographic or spectroscopic techniques.
Chromatographic methods like GC and LC, coupled with appropriate detectors, are frequently used for quantitative analysis. researchgate.netd-nb.inforesearchgate.net For quantitative GC analysis, methods are developed to ensure good peak resolution, sensitivity, and reproducibility. researchgate.net The analytical range and detection limits are determined during method validation. researchgate.net For example, a GC method for determining certain alkoxysilanes had an analytical range of 1 or 5 µg/mL to 500 µg/mL, depending on the silane, with detection limits of 1 or 5 µg/mL. researchgate.net
Quantitative analysis of organosilanes attached to surfaces, such as in self-assembled monolayers on silica, presents unique challenges. nih.govwhiterose.ac.ukacs.org Traditional methods like thermogravimetric analysis (TGA) or techniques like ToF-SIMS and XPS can provide some quantitative information about the organic coating, but they may not always give detailed information about the exact nature of the attached moiety. nih.gov
A method for quantitative characterization of organosilane monolayers involves cleaving the molecules from the surface and then analyzing them in solution using conventional techniques like NMR and GC-MS. nih.govresearchgate.netwhiterose.ac.ukacs.org This approach allows for the isolation, purification, and subsequent quantitative analysis of the dissociated organic molecules. nih.govacs.org This method has been shown to be applicable to a range of silica substrates and tolerant to various functional groups. nih.govwhiterose.ac.ukacs.org
Quantitative NMR (qNMR) can also be used for the quantitative analysis of organosilanes, particularly in solution. researchgate.netmdpi.commdpi.com Solid-state NMR, such as 29Si CPMAS NMR, can provide quantitative information about the different silicon species present in modified materials, indicating the degree of functionalization and condensation. mdpi.com
The development of quantitative methods often involves optimizing parameters such as sample preparation, chromatographic conditions (e.g., column, mobile phase, temperature program), and detection parameters. researchgate.net Validation of the method is essential to ensure its accuracy, precision, sensitivity, and specificity for the intended application. d-nb.inforesearchgate.net
Chemometric Approaches in Spectroscopic Data Analysis
Chemometrics involves the application of mathematical and statistical methods to chemical data. In the context of spectroscopic analysis of silanes, chemometrics can be used to extract meaningful information from complex spectra, develop quantitative models, and differentiate between different samples or states. nih.govjst.go.jpspectroscopyonline.com
Spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure and environment of silanes. nist.govmdpi.comnih.govnih.gov When dealing with large spectroscopic datasets, especially from in situ or kinetic studies, chemometric methods become invaluable for data analysis and interpretation. nih.govjst.go.jp
Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are commonly used in chemometrics applied to spectroscopy. These methods can help in identifying patterns in the data, reducing dimensionality, and building calibration models for quantitative analysis. spectroscopyonline.comresearchgate.netresearchgate.netmdpi.com
For example, chemometrics has been used in conjunction with operando IR spectroscopy to study the reactivity of silane coupling agents over hydrated silica. jst.go.jpresearchgate.net Multivariate curve resolution analysis, a chemometric technique, was applied to the spectroscopic data to understand the reaction mechanisms and identify intermediate species. researchgate.net
In another study, chemometrics aided the simultaneous in situ monitoring of alkoxysilane hydrolysis reactions using Raman, Infrared, and NMR spectroscopy. nih.gov Chemometric analysis helped in obtaining kinetic information on intermediate species and developing a quantitative method based on Raman spectra to quantify transient hydrolysis products, using NMR as the primary method for calibration. nih.gov
Viii. Environmental Fate and Degradation Pathways of Organosilanes with Relevance to Tributyl Silane
Hydrolytic Stability and Degradation Products (Silanols, Siloxanes)
Hydrolysis is a primary degradation pathway for many organosilanes, particularly those with hydrolyzable groups attached to the silicon atom. Trialkoxysilanes, which have three hydrolyzable alkoxy groups, are commonly used organosilanes that undergo hydrolysis to form silanol-containing species (Si-OH) gelest.comspast.org. This reaction typically involves the cleavage of the Si-X bond, where X is a hydrolyzable group like alkoxy (e.g., methoxy, ethoxy, acetoxy) spast.orgresearchgate.net.
The hydrolysis of organosilanes can be catalyzed by acids or bases researchgate.net. The rate of hydrolysis is influenced by factors such as the water-to-silane ratio, pH, the nature of the organo-functional groups, temperature, solvent, leaving group, and silane (B1218182) concentration spast.org.
Following hydrolysis, the resulting silanol (B1196071) groups can undergo condensation reactions with other silanol groups or with hydroxyl groups on surfaces, forming siloxane (Si-O-Si) structures spast.orgresearchgate.net. This condensation can lead to the formation of oligomers and eventually polysiloxanes gelest.com. The degree of polymerization is influenced by the amount of water available and the nature of the organic substituent gelest.com. Multiple organic substitutions, particularly with bulky groups like tertiary butyl, can favor the formation of stable monomeric silanols gelest.com.
The hydrolysis of hydrosilanes (containing a Si-H bond), including tributyl-silane (which contains a Si-H bond), can also occur, leading to the formation of silanols and the release of hydrogen gas nih.govacs.orgresearchgate.net. This reaction can be catalyzed by various metal complexes nih.govacs.org. Studies on the base-catalyzed methanolysis of tributylsilane (B1588627) have investigated the reaction kinetics and activation parameters researchgate.net.
The products of hydrolysis and condensation are silanols and siloxanes. Silanols contain Si-OH groups, while siloxanes are characterized by the Si-O-Si linkage spast.orgresearchgate.net. These products can have different environmental behaviors compared to the parent silane.
Data Table: Hydrolysis and Condensation Reactions
| Reaction Type | Key Functional Group Transformation | Products | Catalysis | Influencing Factors |
| Hydrolysis | Si-X to Si-OH (X = hydrolyzable group) | Silanols | Acid or Base researchgate.net | Water ratio, pH, Organic group, Temperature, Solvent, Leaving group, Concentration spast.org |
| Condensation | Si-OH + Si-OH to Si-O-Si + H₂O | Siloxanes | Acid or Base researchgate.net | Water availability, Organic substituent gelest.com |
| Hydrolysis (Hydrosilanes) | Si-H to Si-OH + H₂ | Silanols, Hydrogen gas | Metal catalysts nih.govacs.org | Catalyst nature, Silane structure nih.govacs.org |
Photodegradation Mechanisms
Photodegradation can contribute to the breakdown of organosilanes in the environment, particularly upon exposure to ultraviolet (UV) light. Research on the photodegradation of organosilane self-assembled monolayers (SAMs) irradiated with vacuum ultraviolet (VUV) light at 172 nm has shown decomposition and removal of the SAMs aip.orgjst.go.jp. The proposed mechanism involves the dissociative excitation of C-C and C-H bonds within the organosilane molecules aip.orgjst.go.jp. This is followed by oxidation reactions with atomic oxygen radicals, which are generated simultaneously by VUV irradiation of atmospheric oxygen molecules aip.orgjst.go.jp.
While these studies focus on specific organosilanes and conditions (SAMs, VUV light), the principle of photo-induced bond cleavage and subsequent reactions with environmental species like oxygen can be relevant to the photodegradation of other organosilanes, including this compound, in relevant environmental compartments exposed to sunlight. Organosilanes with aromatic moieties can also act as UV absorbers, potentially stabilizing materials against photodegradation by releasing absorbed energy as heat mdpi.com.
Biodegradation Studies and Mechanisms
Biodegradation involves the breakdown of compounds by living organisms, primarily microorganisms fiveable.meslideshare.net. The susceptibility of organosilanes to biodegradation is influenced by their chemical structure, physical characteristics (like molar mass, density, hydrophobicity, and crystallinity), environmental conditions, and the presence of suitable microbial communities fiveable.menih.gov.
While information specifically on the biodegradation of this compound is limited in the provided search results, general principles of organosilane biodegradation and studies on related compounds can provide insights. Some organosilane compounds are being developed with improved biodegradability to reduce environmental persistence dakenchem.com.
Studies on the biodegradation of silane-treated materials, such as nanocellulose in biopolymers, indicate that silane modification can affect biodegradability mdpi.comnih.gov. Silane-modified films tended to have lower degradation rates compared to unmodified films, which was attributed to enhanced moisture resistance reducing moisture interaction and bacterial activity mdpi.comnih.gov. This suggests that the presence of organosilane groups can, in some cases, decrease the rate of biodegradation of the material they are incorporated into.
Mechanisms of biodegradation can include enzymatic degradation, where microbial enzymes break down polymer chains, and hydrolysis, where water molecules cleave chemical bonds often in the presence of enzymes or catalysts fiveable.me. Oxidation processes can also lead to the breakdown of structures through reactions with oxygen fiveable.me.
The environmental persistence and toxicity of organosilanes are concerns, and developing biodegradable alternatives is an area of focus dakenchem.com.
Data Table: Factors Influencing Biodegradation
| Factor | Influence on Biodegradation |
| Chemical Structure | Determines susceptibility to enzymatic and chemical attack. |
| Molar Mass & Density | Higher values can lead to lower susceptibility nih.gov. |
| Hydrophobicity | High hydrophobicity can limit microbial access nih.govmdpi.comnih.gov. |
| Crystallinity | Limits chain accessibility, reducing biodegradability nih.gov. |
| Crosslinking | Highly crosslinked polymers are less prone to biodegradation nih.gov. |
| Environmental Conditions | Temperature, nutrients, and microbial presence affect rates slideshare.net. |
Environmental Partitioning and Transport Mechanisms
Environmental partitioning describes how a chemical distributes itself among different environmental compartments such as air, water, soil, and sediment researchgate.netresearchgate.netutoronto.ca. This distribution is governed by the compound's physical-chemical properties, including vapor pressure, water solubility, and octanol-water partition coefficient (Kow) researchgate.netutoronto.ca.
For organosilanes, including this compound, their partitioning behavior influences their transport and potential for accumulation in various environmental media. The octanol-water partition coefficient (Kow) is a key indicator of a compound's hydrophobicity and its tendency to partition between an aqueous phase and an organic phase researchgate.netnih.gov. A high Kow value suggests a greater affinity for organic matter, which can lead to adsorption onto soil and sediment particles nih.govservice.gov.uk.
The air-water partition coefficient, or Henry's law constant (KH), indicates the partitioning between the air and water phases researchgate.net. Vapor pressure also plays a role in determining a compound's volatility and its potential to exist in the atmosphere researchgate.net.
While specific partitioning data for this compound across various environmental compartments were not extensively found, the general principles of environmental partitioning for organic chemicals apply researchgate.netutoronto.ca. Compounds with higher hydrophobicity (higher Kow) are more likely to adsorb to organic matter in soil and sediment nih.govservice.gov.uk. Volatile compounds (higher vapor pressure, higher KH) are more likely to partition into the atmosphere researchgate.net.
Environmental transport mechanisms include processes like advection (transport with flowing media like water or air), dispersion, and diffusion researchgate.net. The partitioning behavior of a compound directly impacts how it is transported through the environment. For instance, a compound that strongly adsorbs to sediment will primarily be transported with sediment movement rather than dissolved in the water column nih.govservice.gov.uk.
Studies on other organosilicon compounds, such as octamethylcyclotetrasiloxane (B44751) (D4), indicate that while volatile and subject to hydrolysis in water, they can adsorb strongly to sediment due to high Kow values, potentially leading to persistence in this compartment service.gov.uk. The environmental presence of organosilicons is primarily anthropogenic, with losses occurring mainly during their use gesamp.org.
Understanding the partitioning behavior of this compound is essential for predicting its distribution and potential for long-range transport in the environment service.gov.uk. Computational programs and models are used to predict environmental fate based on partitioning coefficients nih.gov.
Data Table: Key Environmental Partitioning Parameters
| Parameter | Description | Relevance to Environmental Fate & Transport |
| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) to its concentration in water at equilibrium. | Indicates hydrophobicity and tendency to partition into organic matter (soil, sediment, biota) researchgate.netnih.gov. |
| Air-Water Partition Coefficient (KH) | Ratio of a chemical's partial pressure in the gas phase to its concentration in the aqueous phase at equilibrium. | Indicates volatility and tendency to partition between air and water researchgate.net. |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Influences volatility and partitioning into the atmosphere researchgate.net. |
| Sediment-Water Partition Coefficient (Kd) | Ratio of a chemical's concentration in sediment to its concentration in water at equilibrium. | Indicates the extent of adsorption to sediment particles, affecting transport in aquatic systems nih.govepa.gov. |
Ix. Conclusion and Future Research Directions
Summary of Key Research Advances
Tributyl-silane (Bu₃SiH) has emerged as a versatile organosilicon compound with significant applications across various fields of chemistry and materials science. Research has highlighted its utility primarily as a reducing agent in organic synthesis, offering a less toxic alternative to traditional tin hydrides in radical-based reductions and defunctionalization reactions. acs.org Its reactive Si-H bond is central to its function, enabling the transfer of hydrogen to other molecules for selective reduction in the synthesis of complex organic compounds. dakenchem.com
Beyond its role as a reducing agent, this compound is recognized for its involvement in the synthesis of silicon-containing polymers, which are integral to flexible electronics and sealants. chemimpex.com It also plays a crucial role in surface modification, enhancing the adhesion properties of coatings and improving material performance in sectors like automotive and aerospace. chemimpex.com Furthermore, this compound serves as a protecting group for alcohols and amines in organic synthesis, facilitating intricate synthetic pathways relevant to pharmaceuticals and agrochemicals. chemimpex.com Its ability to modify surfaces and improve the compatibility of disparate materials contributes to enhanced durability and performance in final products. chemimpex.com The compound has also been explored in the context of C-H bond silylation, leading to the formation of new carbon-silicon bonds. nih.gov
Research has also explored the synthesis of derivatives, such as tributyl(thiophen-2-yl)silane, demonstrating the potential to incorporate the silicon moiety into molecules to tune electronic properties. kuet.ac.bd This suggests a broader utility in developing materials with tailored opto-electronic and photovoltaic characteristics. kuet.ac.bd
Unresolved Challenges and Emerging Research Areas
Despite the established utility of this compound, several challenges and emerging areas warrant further investigation. While it serves as a less toxic alternative to tin hydrides, the handling and reaction conditions for some silane-based radical reactions still require careful consideration, as exemplified by observations of pyrophoricity in related silane (B1218182) chemistry under certain conditions. acs.org Further research is needed to fully understand and mitigate such potential hazards to ensure broader applicability and safety in large-scale synthesis.
Optimizing reaction conditions and catalyst systems for this compound-mediated transformations remains an active area. For instance, while iridium-catalyzed C-H silylation with this compound has been demonstrated, expanding the scope and improving the efficiency and selectivity of such reactions for various substrates is an ongoing challenge. nih.gov
Emerging research areas include the continued exploration of this compound in the development of novel silicon-based materials. This involves leveraging its potential as a precursor for polymers and other organosilicon compounds with tailored properties for advanced applications. chemimpex.com The precise control over the incorporation of the tributylsilyl group and its effect on the resulting material's structure and function is a key area of focus.
The application of this compound in surface science and interface engineering is another promising direction. Further research into the mechanisms of how this compound modifies surfaces and enhances adhesion can lead to the design of new coupling agents and surface treatment methodologies for diverse substrates. chemimpex.com
Potential Future Applications and Interdisciplinary Research Opportunities
The future applications of this compound are likely to expand into various interdisciplinary fields. Its role as a reducing agent could be further explored in the synthesis of complex natural products and pharmaceuticals, particularly where mild and selective reduction methods are required. The potential to replace more toxic reducing agents aligns with the growing emphasis on sustainable chemistry.
In materials science, this compound could be instrumental in the design and synthesis of advanced functional materials. This includes developing new silicon-containing polymers for flexible electronics, organic light-emitting diodes (OLEDs), and other next-generation electronic devices. Its use in surface modification could be extended to develop self-cleaning surfaces, anti-corrosion coatings, and biocompatible materials for medical implants.
Interdisciplinary research opportunities exist at the intersection of chemistry, materials science, and engineering. For example, collaborative efforts could focus on developing continuous flow processes for reactions involving this compound to improve efficiency and safety. acs.org Research into the computational modeling of this compound reactions and interactions with surfaces could provide valuable insights for designing new synthetic strategies and material properties. Furthermore, exploring the potential of this compound in the functionalization of nanomaterials and the creation of hybrid organic-inorganic structures presents exciting possibilities for novel applications in catalysis, sensing, and energy storage.
Q & A
Q. What standardized analytical methods are recommended for characterizing tributyl-silane purity and structural integrity in synthetic chemistry workflows?
Methodological Answer: this compound characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si nuclei), gas chromatography-mass spectrometry (GC-MS), and Fourier-transform infrared (FTIR) spectroscopy. For NMR, compare chemical shifts to literature values (e.g., ²⁹Si NMR δ ≈ 10–20 ppm for organosilanes). GC-MS quantifies volatile impurities, while FTIR identifies Si-H bonds (~2100 cm⁻¹). Ensure calibration with certified reference materials and validate reproducibility across triplicate measurements. Cross-reference results with databases like SciFinder for spectral matching .
Q. Table 1: Common Analytical Techniques for this compound
| Technique | Key Parameters | Application Example |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts, coupling constants | Purity assessment, structural confirmation |
| ²⁹Si NMR | Silicon environment analysis | Detection of hydrolyzed byproducts |
| GC-MS | Retention time, mass fragmentation | Quantification of volatile impurities |
| FTIR | Si-H stretching (~2100 cm⁻¹) | Functional group identification |
Q. How should researchers design experiments to assess this compound’s stability under varying storage conditions (e.g., temperature, humidity)?
Methodological Answer: Adopt a factorial design to test stability under controlled variables:
- Independent variables : Temperature (e.g., -20°C, 4°C, 25°C), humidity (0%, 50%, 90% RH).
- Dependent variables : Purity (via GC-MS), hydrolysis rate (via ²⁹Si NMR), and Si-H bond integrity (FTIR).
Use sealed vials with inert gas headspace to isolate humidity effects. Perform kinetic sampling at intervals (e.g., 0, 7, 30 days). Apply Arrhenius modeling to predict degradation rates. Document protocols following NIH preclinical guidelines for replicability .
Advanced Research Questions
Q. How can contradictions in reported reaction mechanisms of this compound as a reducing agent be resolved?
Methodological Answer: Contradictions often arise from solvent polarity, catalyst presence, or substrate specificity. Design a comparative study:
Replicate conflicting reactions under standardized conditions (e.g., anhydrous vs. protic solvents).
Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate species.
Apply density functional theory (DFT) calculations to model transition states and compare with experimental data.
Triangulate findings by cross-referencing mechanistic studies in analogous organosilanes. Address outliers through meta-analysis of literature data, highlighting variables like trace water content or oxygen sensitivity .
Q. Table 2: Resolving Mechanistic Contradictions
| Conflict Source | Resolution Strategy | Example Literature Approach |
|---|---|---|
| Solvent effects | Controlled solvent screening | Comparative kinetics in THF vs. MeOH |
| Catalyst variability | Catalyst-free vs. metal-catalyzed conditions | Pd/C vs. no catalyst trials |
| Substrate steric effects | Systematic variation of substrate groups | Bulky vs. linear alkyl halides |
Q. What methodological frameworks are suitable for integrating this compound’s spectroscopic data with computational models to predict its reactivity?
Methodological Answer: Combine experimental and computational workflows:
Data Acquisition : Collect high-resolution NMR/FTIR data under standardized conditions.
Computational Modeling : Use Gaussian or ORCA software for DFT calculations (e.g., HOMO-LUMO gaps, bond dissociation energies).
Validation : Compare predicted vs. observed reaction outcomes (e.g., reduction efficiency).
Employ tools like Python’s RDKit for cheminformatics analysis. Publish datasets in FAIR-compliant repositories (e.g., Zenodo) to enable reproducibility. Reference frameworks from interdisciplinary studies on organosilane reactivity .
Q. How can researchers address discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?
Methodological Answer: Discrepancies may stem from undocumented variables (e.g., trace oxygen, ligand ratios). Implement:
Sensitivity Analysis : Test catalytic efficiency under rigorously controlled atmospheres (glovebox vs. ambient).
Design of Experiments (DoE) : Vary ligand/metal ratios systematically.
Advanced Analytics : Use X-ray absorption spectroscopy (XAS) to characterize active catalytic species.
Publish negative results and raw datasets to mitigate publication bias. Apply meta-regression to identify confounding factors in literature data .
Q. Guidelines for Data Reporting
- Reproducibility : Document experimental conditions per NIH guidelines (e.g., humidity, catalyst lot numbers) .
- Contradiction Analysis : Use triangulation (experimental, computational, literature) to validate hypotheses .
- Ethical Publishing : Ensure references are comprehensive, with accurate DOIs and primary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
